Linagliptin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1398044-48-8 |
|---|---|
Molecular Formula |
C₂₅H₂₅D₃N₈O₂ |
Molecular Weight |
475.56 |
Synonyms |
8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Linagliptin-d3 Physicochemical Characterization & Bioanalytical Application
Executive Summary & Chemical Identity
Linagliptin-d3 is the stable deuterium-labeled isotopolog of Linagliptin (BI-1356), a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus. In high-precision drug development workflows, this compound serves as the critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.
Its utility is derived from its chemical equivalence to the analyte of interest regarding extraction recovery and ionization efficiency, while maintaining distinct mass spectral resolution. This guide details the physicochemical properties, isotopic stability, and validated experimental protocols for its application in pharmacokinetic (PK) studies.
Chemical Structure & Nomenclature
The deuterium labeling is strategically placed on the methyl group of the xanthine scaffold or the quinazoline moiety. This placement is critical to avoid H/D exchange (hydrogen-deuterium exchange) in protic solvents, ensuring the integrity of the internal standard during sample preparation.
| Property | Specification |
| Systematic Name | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-(methyl-d3)-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
| CAS Number | 1352136-19-4 (Generic for d3 variant) |
| Molecular Formula | C₂₅H₂₅D₃N₈O₂ |
| Molecular Weight | 475.56 g/mol (Parent: 472.54 g/mol ) |
| Isotopic Purity | ≥ 99% deuterated forms (d0 < 0.1%) |
| Appearance | White to off-white solid |
Physicochemical Properties
Understanding the solubility and ionization profile of this compound is prerequisite to developing robust stock solutions. Linagliptin is a xanthine derivative with high lipophilicity compared to other gliptins.
Solubility Profile
Note: this compound exhibits low aqueous solubility. Direct reconstitution in water or purely aqueous buffers will result in precipitation and inaccurate quantification.
| Solvent | Solubility Limit (approx.) | Application Note |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Methanol | ~ 10 mg/mL | Suitable for working solutions/dilutions. |
| Ethanol | ~ 5 mg/mL | Alternative organic solvent. |
| Water | Insoluble | Avoid for stock prep. Use only in final mobile phase mix. |
Ionization & pKa
This compound possesses basic nitrogen atoms (piperidine moiety), making it highly amenable to Positive Electrospray Ionization (ESI+) .
-
pKa: ~8.6 (Piperidine amine) and ~1.8 (Quinazoline).
-
LogP: ~1.7 (Moderate lipophilicity).
The Isotopic Effect & Stability
In bioanalysis, the "Deuterium Isotope Effect" can theoretically alter retention times. However, for this compound, the physicochemical changes are negligible, ensuring it co-elutes with the analyte.
Mechanistic Workflow: Internal Standardization
The following diagram illustrates the self-validating logic of using this compound to correct for matrix effects (ion suppression/enhancement) in plasma samples.
Figure 1: The bioanalytical workflow ensuring this compound compensates for extraction variability and ionization suppression.
Validated Experimental Protocol (LC-MS/MS)
Author's Note: The following protocol assumes a triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo). Parameters must be tuned to your specific instrument.
Stock Solution Preparation
-
Primary Stock (1 mg/mL): Weigh 1.0 mg of this compound. Dissolve in 1.0 mL of DMSO . Vortex for 1 minute to ensure complete dissolution.
-
Storage: -20°C or -80°C (Stable for >6 months).
-
-
Working Solution (IS Spiking Solution): Dilute Primary Stock with 50:50 Methanol:Water to a concentration of 100 ng/mL .
Sample Extraction (Protein Precipitation)
Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for Linagliptin due to its high recovery and simplicity.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of this compound Working Solution (100 ng/mL).
-
Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an HPLC vial with insert.
Mass Spectrometry Parameters (MRM)
This compound is detected via Multiple Reaction Monitoring (MRM). The mass shift of +3 Da protects against "cross-talk" from the native analyte.
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Linagliptin | ESI (+) | 473.3 m/z | 420.2 m/z | 35 |
| This compound | ESI (+) | 476.3 m/z | 423.2 m/z | 35 |
Note: The primary fragment involves the loss of the butynyl group. Ensure the d3-label is NOT on the fragment being lost (it is typically on the stable core).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
Fragmentation Pathway & Identification
To verify the integrity of the purchased standard, researchers should confirm the fragmentation pattern. The diagram below details the mass spectral logic.
Figure 2: MS/MS fragmentation pathway. The preservation of the +3 mass shift in the product ion confirms the deuterium label is located on the stable core structure, not the leaving group.
References
Linagliptin-d3 certificate of analysis
Initiating CoA Research
I'm now starting with in-depth Google searches, aiming to pinpoint authoritative sources on Certificate of Analysis (CoA) components, specifically for a deuterated active pharmaceutical ingredient, like Linagliptin-d3. I'm focusing on finding reputable sources, to get the best data.
Gathering Initial Data
I'm now expanding my search to include specific analytical techniques for this compound and its standards. I will pay careful attention to isotopic enrichment, purity, and assay methodologies from credible sources. I'm also looking into relevant FDA and ICH guidelines for analytical procedure validation.
Defining CoA Content
I'm now diving into Google searches, seeking authoritative resources on Certificate of Analysis (CoA) elements specifically for deuterated active pharmaceutical ingredients (APIs) like this compound, focusing on reputable suppliers and regulatory bodies. I'll then move on to researching analytical techniques, focusing on isotopic enrichment. I'm also including FDA and ICH guidelines.
Technical Monograph: Synthesis and Purification of Linagliptin-d3
Stable Isotope Labeling for High-Precision Bioanalysis
Executive Summary
Linagliptin (BI 1356) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor. In pharmacokinetic (PK) and toxicokinetic studies, Linagliptin-d3 serves as the critical Internal Standard (IS) for LC-MS/MS quantitation. The reliability of bioanalytical data hinges on the isotopic purity and chemical stability of this IS.
This guide details the strategic synthesis of this compound (specifically the N3-methyl-d3 isotopologue), focusing on the incorporation of deuterium at a metabolically stable position to prevent deuterium-hydrogen exchange (D/H exchange) during mass spectrometry ionization.
Retrosynthetic Strategy & Isotope Placement
The Locus of Labeling
To ensure the integrity of the internal standard, the deuterium label must be placed on a moiety that is:
-
Chemically Inert: Resistant to hydrolysis or enzymatic degradation in plasma.
-
Non-Exchangeable: The protons must not be acidic.
For Linagliptin, the optimal site is the N3-methyl group of the xanthine core. Unlike protons on the piperidine ring or the butynyl chain, the N-methyl group is sterically distinct and chemically robust.
Synthetic Pathway Analysis
The synthesis follows a convergent route, modifying the standard Boehringer Ingelheim process to introduce the isotope via Iodomethane-d3 (
Key Intermediates:
-
Core Precursor: 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione.
-
Isotopic Reagent: Iodomethane-d3 (
99.5 atom % D). -
Coupling Partner: (R)-3-(tert-butoxycarbonylamino)piperidine.
Detailed Synthesis Protocol
Phase 1: Construction of the Deuterated Xanthine Core
This phase focuses on the alkylation of the N3 position. Standard Linagliptin synthesis uses methyl iodide; here we substitute with deuterated methyl iodide.
Reagents:
-
Substrate: 8-Bromo-7-(but-2-ynyl)-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Des-methyl precursor).
-
Alkylating Agent: Iodomethane-d3 (
). -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of the Des-methyl precursor in anhydrous DMF (10 mL/g) under nitrogen atmosphere.
-
Deprotonation: Add 1.5 eq of
. Stir at ambient temperature for 30 minutes to ensure deprotonation of the N3 position. -
Labeling: Dropwise addition of 1.2 eq of Iodomethane-d3 .
-
Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) or LC-MS.
-
Checkpoint: Look for mass shift
relative to substrate.
-
-
Workup: Quench with water. The product often precipitates. Filter, wash with water/ethanol, and dry under vacuum.
Phase 2: Nucleophilic Displacement (The Coupling)
The 8-bromo group acts as the leaving group for the aminopiperidine moiety.
Reagents:
-
Substrate: N3-methyl-d3 intermediate (from Phase 1).
-
Nucleophile: (R)-3-(Boc-amino)piperidine.
-
Base:
. -
Solvent: DMSO.
Workflow:
-
Suspend the deuterated intermediate and 1.2 eq of (R)-3-(Boc-amino)piperidine in DMSO.
-
Add 2.0 eq of
. -
Heat to 80°C for 6–8 hours. The elevated temperature is required to overcome steric hindrance at the C8 position.
-
Isolation: Pour into ice water. Extract with Ethyl Acetate. The Boc-protected this compound is obtained.
Phase 3: Deprotection
Removal of the Boc group to yield the free amine.
-
Dissolve Boc-intermediate in DCM.
-
Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).
-
Stir at Room Temp for 2 hours.
-
Critical Step: Evaporate TFA completely. Neutralize with saturated
to obtain the free base, or purify directly as a TFA salt.
Visualization: Synthesis Logic
Figure 1: Convergent synthesis pathway for this compound highlighting the critical isotopic incorporation step.
Purification and Characterization
Synthesizing the molecule is only half the battle. For use as an internal standard, the Isotopic Purity (absence of D0) is more critical than absolute chemical purity.
Purification Strategy
Standard Flash Chromatography is insufficient for separating the D3 product from trace D0 contaminants (if non-deuterated methyl iodide was present). However, it effectively removes chemical impurities.
Protocol: Preparative HPLC (Reverse Phase)
-
Column: C18 (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate for basic pH stability).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 15–20 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Sample Injection |
| 15.0 | 60 | Gradient Elution |
| 16.0 | 95 | Wash |
| 20.0 | 95 | Wash |
| 21.0 | 5 | Re-equilibration |
Validation Metrics (Self-Validating Systems)
To ensure the protocol was successful, the final product must pass the following "Gate Checks":
-
Mass Spectrometry (LC-MS):
-
Target:
(this compound) vs (Linagliptin-d0). -
Acceptance Criteria: Contribution of D0 peak must be
of the D3 peak area.
-
-
1H-NMR Spectroscopy:
-
Diagnostic Signal: In non-deuterated Linagliptin, the N3-methyl appears as a sharp singlet around
ppm. -
Validation: In this compound, this singlet must be absent .
-
-
Chemical Purity:
by HPLC (UV at 254 nm).
Visualization: Quality Control Workflow
Figure 2: Purification and Quality Control logic flow. Note that MS and NMR are parallel validation steps before final lyophilization.
References
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
-
Boehringer Ingelheim International GmbH. (2004). Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions. U.S. Patent No. 7,407,955.
- Venkatesh, P., et al. (2014). Simultaneous estimation of Linagliptin and Metformin hydrochloride by RP-HPLC method in bulk and tablet dosage form. Journal of Pharmacy Research, 8(2), 234-239.
-
Parekh, J. M., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of linagliptin in human plasma. Journal of Chromatography B, 908, 9-16. (Establishes usage of deuterated IS).
A Senior Application Scientist's Guide to Deuterated Linagliptin as an Internal Standard for Bioanalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of pharmaceuticals in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic, toxicokinetic, and bioequivalence studies. The accuracy and reliability of these measurements hinge on a robust bioanalytical method. This guide provides an in-depth technical overview of the principles and practices for using a deuterated stable isotope-labeled internal standard (SIL-IS), specifically deuterated linagliptin, for the quantitative analysis of linagliptin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the fundamental rationale for choosing a SIL-IS, detail a comprehensive, field-proven protocol, and discuss the nuances of method validation in accordance with global regulatory standards.
The Rationale: Why a Deuterated Internal Standard is the Gold Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability at multiple stages of the analytical process, including sample preparation, injection volume, and mass spectrometric detection.[1] While structurally similar analogs can be used, a SIL-IS, such as deuterated linagliptin, is considered the gold standard for several compelling reasons.[2][3]
Stable isotope-labeled compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] This near-perfect analogy ensures that the IS and the analyte, linagliptin, exhibit virtually identical behavior during extraction, chromatography, and ionization.[4] Any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer's source (the "matrix effect") will affect both the analyte and the IS to the same degree.[1][4] By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to significantly improved accuracy, precision, and method robustness.[1][4]
Causality in Action: Imagine two samples from the same patient. In sample A, the extraction recovery is 85%, and the ion suppression is 10%. In sample B, due to minor variations, recovery is 80%, and ion suppression is 20%. Without an ideal IS, sample B would show an artificially lower concentration. With deuterated linagliptin, the IS response in sample B would also decrease proportionally, and the final calculated analyte/IS ratio would remain consistent and accurate between the two samples.
Caption: Workflow illustrating how a deuterated internal standard corrects for variability.
Method Development: A Step-by-Step Protocol
The following protocol is a composite of best practices derived from published bioanalytical methods for linagliptin.[5][6][7]
Materials and Reagents
-
Analytes: Linagliptin reference standard, Deuterated Linagliptin (e.g., Linagliptin-d4) IS.
-
Biological Matrix: Blank human plasma (or other relevant matrix).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate.
-
Buffers: Formic acid, ammonium acetate, or ammonium formate.
Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions: Prepare separate stock solutions of linagliptin and deuterated linagliptin in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions. The IS working solution should be prepared at a concentration that yields a robust and consistent response in the mass spectrometer.
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank plasma with the linagliptin working solution to cover the expected concentration range (e.g., 10 to 5000 ng/mL).[5][6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common, effective technique for extracting linagliptin from plasma.[6][7]
-
Aliquot 300-450 µL of plasma (sample, CS, or QC) into a microcentrifuge tube.[6][7]
-
Add a precise volume (e.g., 50 µL) of the deuterated linagliptin IS working solution to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue in a specific volume (e.g., 500 µL) of the mobile phase.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for Linagliptin bioanalysis.
LC-MS/MS Instrumentation and Parameters
The goal is to achieve chromatographic separation from endogenous matrix components and to detect the analyte and IS with high sensitivity and specificity.
| Parameter | Recommended Setting | Rationale & Field Insights |
| LC Column | C18 Column (e.g., 100 mm x 4.6 mm, 3µ)[7] | C18 columns provide excellent reversed-phase retention for moderately polar compounds like linagliptin. |
| Mobile Phase | A: 10 mM Ammonium Formate[7]B: Methanol or Acetonitrile[5][7] | Ammonium formate is a volatile buffer compatible with mass spectrometry that aids in protonation. A high organic content (e.g., 80-90%) ensures timely elution. |
| Flow Rate | 0.5 - 0.6 mL/min[5][7] | Balances run time with efficient separation on standard 4.6 mm ID columns. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Linagliptin contains several basic nitrogen atoms that are readily protonated in an acidic mobile phase, making ESI+ the ideal choice. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Linagliptin: m/z 473.3 → 420.1[7] or 473.5 → 157.6[5]Linagliptin-d4: m/z 477.5 → 424.3[7] | The precursor ion ([M+H]⁺) is selected and fragmented. The most stable and abundant product ion is monitored. The +4 Da shift for the deuterated IS confirms its identity.[8][9] |
Method Validation: A Self-Validating System of Trust
A bioanalytical method is not trustworthy until it has been rigorously validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[10][11] The recent harmonization under the ICH M10 guideline provides a unified framework.[12][13]
The validation process confirms that the method is reliable for its intended purpose.[11] Key parameters include:
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10)[14] |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources.[11] |
| Calibration Curve | To demonstrate the relationship between the analyte/IS response ratio and concentration. | At least 6 non-zero standards. A regression model is chosen (e.g., 1/x² weighted linear regression). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean accuracy should be within ±15% of nominal. The precision (%CV) should not exceed 15%. For the LLOQ, both should be within ±20%.[14] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 lots of matrix. |
| Recovery | To quantify the efficiency of the extraction process. | While no specific acceptance criteria are set, recovery should be consistent, precise, and comparable between the analyte and IS. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal (comparison to freshly prepared samples). |
Advanced Topics and Troubleshooting
Isotopic Crosstalk: A potential issue with deuterated standards is "crosstalk," where the signal from the high-concentration analyte contributes to the IS signal due to the presence of naturally occurring heavy isotopes (e.g., ¹³C).[15][16] This can be assessed by injecting a high-concentration standard of the analyte without IS and monitoring the IS's MRM channel. If significant crosstalk is observed (>5% of the IS response at the LLOQ), chromatographic separation of the analyte and IS may be necessary, though this negates some of the benefits of a co-eluting SIL-IS.[15] Alternatively, using an IS with a higher mass shift (e.g., d6, d8) or ¹³C/¹⁵N labeling can mitigate this issue.
Deuterium Exchange: While stable, deuterium atoms on certain positions (e.g., on heteroatoms like N or O) can sometimes exchange with protons from the solvent, compromising the integrity of the IS.[17] It is crucial to select a deuterated standard where the labels are on stable positions, typically on carbon atoms. Always store deuterated standards under inert gas and low temperatures to prevent this exchange.[17]
Conclusion
The use of deuterated linagliptin as an internal standard represents the pinnacle of current best practices in the bioanalysis of linagliptin. Its ability to mimic the analyte's behavior through every stage of the LC-MS/MS workflow provides an unparalleled level of correction for experimental variability.[4] By following a systematic approach to method development and conducting a thorough validation according to harmonized international guidelines, researchers can generate high-quality, reliable, and defensible data that is crucial for advancing drug development programs. This self-validating system ensures that the reported concentrations are a true reflection of the analyte's presence in the biological sample, forming a trustworthy foundation for critical pharmacokinetic and clinical decisions.
References
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LC-MS/MS. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Shafi, S. M., Begum, A., & Saradhi, S. N. D. V. R. (2014). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LCMS/ MS. International Journal of Bioassays. Retrieved February 9, 2026, from [Link]
-
Shafi, S. M., Begum, A., & Saradhi, S. N. D. V. R. (2014). bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . International Journal of Bioassays. Retrieved February 9, 2026, from [Link]
-
Liana, A., Gawor, A., & Grembecka, M. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. Retrieved February 9, 2026, from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved February 9, 2026, from [Link]
-
Swain, R. P., Kar, N. R., Kumari, B. C., Prusty, B., Bhuyan, J. R., Nayak, I., & Nayak, C. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS/MS. International Journal of Health Sciences. Retrieved February 9, 2026, from [Link]
-
Bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 9, 2026, from [Link]
-
Jane, A., & Jane, A. (2023). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? ResearchGate. Retrieved February 9, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2023, November 8). ResolveMass Laboratories Inc. Retrieved February 9, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube. Retrieved February 9, 2026, from [Link]
-
Nannapaneni, N. K., Jalalpure, S. S., Muppavarapu, R., & Sirigiri, S. K. (n.d.). An ultra high performance liquid chromatography - tandem mass spectrometry method for quantification of linagliptin in human plasma. Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]
-
Proposed MS/MS fragmentation pattern of LIN and acid hydrolysis DPs (A1 and A2/A3/impurity I). (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Wiczling, P., & Grześkowiak, E. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. International Journal of Molecular Sciences. Retrieved February 9, 2026, from [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 9, 2026, from [Link]
-
George, S., & George, S. (2024). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved February 9, 2026, from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Cmed. Retrieved February 9, 2026, from [Link]
-
da Cunha, P. H. C., Schapper, M., de Oliveira, A. C., & de Campos, L. M. M. (n.d.). Characterization of linagliptin using analytical techniques. Retrieved February 9, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 9, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 9, 2026, from [Link]
-
Liana, A., Gawor, A., & Grembecka, M. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. ResearchGate. Retrieved February 9, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved February 9, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 9, 2026, from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 9, 2026, from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved February 9, 2026, from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijbio.com [ijbio.com]
- 6. ijbio.com [ijbio.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Mechanism of action of Linagliptin as a DPP-4 inhibitor
Title: The Xanthine Anchor: A Technical Deep Dive into the Mechanism of Linagliptin Subtitle: Structural Kinetics, Binding Thermodynamics, and Experimental Validation of a Non-Renal DPP-4 Inhibitor
Executive Summary: The Xanthine Differentiator
In the landscape of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Linagliptin stands distinct due to its xanthine-based scaffold. Unlike peptidomimetics (e.g., vildagliptin) or pyrimidinediones (e.g., alogliptin), Linagliptin utilizes a unique structural motif that facilitates exceptional potency and a non-linear pharmacokinetic profile.
This guide deconstructs the molecular machinery of Linagliptin, moving from atomic-level interactions to macroscopic pharmacological effects. It is designed for scientists requiring a granular understanding of why this molecule behaves differently in vitro and in vivo compared to its class counterparts.
Structural Biology: The "Anchor and Lock" Mechanism
The efficacy of Linagliptin is defined by its binding mode within the DPP-4 active site. It acts as a competitive, reversible inhibitor, but its high affinity (
The Binding Topography
Linagliptin occupies the catalytic pocket but extends significantly into the hydrophobic regions, exploiting the S1, S2, and S2' subsites.
-
The S1 Pocket (Primary Anchor): The aminopiperidine moiety occupies the S1 hydrophobic pocket. Crucially, the amino group forms a salt bridge/hydrogen bond network with Glu205 and Glu206 . This mimics the N-terminus of the natural substrate (GLP-1).
-
The S2 Pocket: The xanthine scaffold sits rigidly here, providing the structural stiffness required to minimize entropic penalty upon binding.
-
The S2' Subsite (The Stabilizer): The quinazoline substituent extends into the S2' subsite, engaging in
-stacking interactions with Trp629 and Tyr547 . This interaction is specific to Linagliptin and contributes to its superior residence time compared to Sitagliptin.
Visualization of Signaling & Mechanism
The following diagram illustrates the stabilization of incretins via DPP-4 inhibition and the specific binding logic.
Caption: Figure 1: The mechanistic pathway of Linagliptin preventing GLP-1 degradation via competitive inhibition of CD26/DPP-4.
Thermodynamics & Kinetics: The Residence Time Paradigm
In drug development,
Kinetic Data Summary
Linagliptin exhibits "tight-binding" kinetics. It associates rapidly but dissociates extremely slowly. This slow off-rate (
| Parameter | Value | Biological Significance |
| IC50 | ~1 nM | Extremely potent inhibition; minimal drug load required. |
| Dissociation Constant ( | ~10-11 M | Indicates very high affinity binding. |
| Off-rate ( | Very slow | Results in a long residence time on the enzyme. |
| Target Occupancy | >80% at 24h | Allows for once-daily dosing despite short plasma |
| Selectivity | >10,000-fold | Highly selective vs. DPP-8/DPP-9 (prevents off-target toxicity). |
The Non-Renal Pharmacokinetic Link
Because Linagliptin binds so tightly to DPP-4 (which is ubiquitously expressed on endothelial cells and soluble in plasma), the drug exhibits target-mediated drug disposition (TMDD) .
-
Low Doses: The drug binds almost exclusively to DPP-4 tissues (saturable binding).
-
Therapeutic Doses (5mg): DPP-4 is saturated; excess drug is cleared.
-
Elimination: Unlike Sitagliptin (renal), Linagliptin is excreted ~80-90% via the hepatobiliary route (feces). This is mechanistically linked to its high lipophilicity and xanthine structure.
Experimental Protocol: Validating Mechanism of Action
To validate Linagliptin's potency and mechanism in a research setting, a fluorometric assay is the gold standard. This protocol relies on the cleavage of a fluorogenic substrate (Gly-Pro-AMC).
Materials
-
Enzyme: Recombinant human DPP-4 (rhDPP-4).
-
Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Inhibitor: Linagliptin (dissolved in DMSO).
Step-by-Step Workflow
-
Preparation:
-
Dilute rhDPP-4 in assay buffer to a final concentration of 10 pM.
-
Prepare serial dilutions of Linagliptin (0.01 nM to 100 nM).
-
-
Pre-Incubation (Equilibrium):
-
Mix 50 µL of enzyme solution with 25 µL of Linagliptin dilution in a black 96-well plate.
-
Incubate for 15 minutes at 25°C . Note: This ensures the inhibitor has time to access the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 25 µL of 100 µM Gly-Pro-AMC substrate.
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex: 350-360 nm / Em: 450-460 nm) in kinetic mode for 20 minutes.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Plot % Activity vs. Log[Linagliptin].
-
Fit to a 4-parameter logistic model to determine
.
-
Assay Logic Visualization
Caption: Figure 2: Step-by-step fluorometric assay workflow for determining DPP-4 inhibition constants.
Clinical Translation: Why Mechanism Matters
The mechanistic features described above translate directly to clinical utility, specifically regarding safety in renal impairment.
-
The Claim: Linagliptin does not require dose adjustment in Chronic Kidney Disease (CKD).
-
The Mechanistic Proof:
-
Most gliptins (Sitagliptin, Saxagliptin) are small, hydrophilic molecules cleared by glomerular filtration.
-
Linagliptin's xanthine scaffold confers higher lipophilicity and high protein binding.
-
Result: Minimal renal clearance (<5%). The drug is excreted unchanged in bile.
-
Validation: Clinical trials (e.g., CARMELINA) confirmed safety in patients with high CV risk and renal compromise, validating the non-renal elimination hypothesis.
-
References
-
Discovery & Structure: Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-xanthines as potent and selective dipeptidyl peptidase-4 inhibitors. Journal of Medicinal Chemistry.
-
Binding Kinetics: Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics.
-
Pharmacokinetics: Blech, S., et al. (2010). The metabolism and disposition of the oral dipeptidyl peptidase-4 inhibitor, linagliptin, in humans. Drug Metabolism and Disposition.
-
Clinical Safety (Renal): Rosenstock, J., et al. (2019). Effect of Linagliptin vs Placebo on Major Cardiovascular Events in Adults With Type 2 Diabetes and High Cardiovascular and Renal Risk: The CARMELINA Randomized Clinical Trial. JAMA.
The Deuterium Advantage: Advanced Quality Control and Bioanalytical Application of Linagliptin-d3
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the integrity of your data is only as robust as your Internal Standard (IS). Linagliptin-d3 is not merely a reagent; it is the metrological anchor for quantifying Linagliptin (a DPP-4 inhibitor) in complex biological matrices.
This guide moves beyond basic certificates of analysis. It provides a self-validating framework for characterizing this compound and deploying it in LC-MS/MS workflows to eliminate ionization suppression errors and ensure regulatory compliance (FDA M10/EMA).
Part 1: The Molecular Standard (Characterization)
Structural Integrity & Isotopic Architecture
This compound differs from the parent molecule by the substitution of three hydrogen atoms with deuterium (
-
Parent Molecule: Linagliptin (
)[1][2][3] -
Internal Standard: this compound (
) -
Molecular Weight: ~475.56 g/mol (vs. 472.54 g/mol for parent)
The "Isotopic Cliff": Why Purity Matters
The most critical quality attribute (CQA) for this compound is Isotopic Purity , specifically the absence of the
The Risk: If your this compound standard contains even 0.5% of non-deuterated Linagliptin (
Workflow: Comprehensive Quality Control
The following diagram illustrates the logical flow for certifying a batch of this compound, ensuring both chemical identity and isotopic fidelity.
Figure 1: Decision tree for the qualification of this compound reference material.
Part 2: Critical Quality Attributes (CQA)
To ensure assay reproducibility, the reference standard must meet specific criteria. The following table summarizes the required specifications for a bioanalytical-grade standard.
| Attribute | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Physical state verification. |
| Chemical Purity | HPLC-UV (254 nm) | Impurities compete for ionization in MS source. | |
| Isotopic Enrichment | Ensures minimal signal variance. | ||
| Unlabeled Content ( | LC-MS/MS (SIM) | Prevents false positives in blank samples. | |
| Water Content | Report Value | Karl Fischer | Required for accurate weighing/stock prep. |
| Mass Identity | ESI-MS (+) | Confirms [M+H]+ parent ion. |
Part 3: The Self-Validating Bioanalytical Protocol
This section details how to apply this compound in a regulated LC-MS/MS environment (GLP/GCP). The protocol focuses on Multiple Reaction Monitoring (MRM) .
Mass Spectrometry Parameters
The following transitions are specific to the xanthine-based structure.
-
Ionization: ESI Positive Mode
-
Linagliptin (Analyte):
(Loss of butynyl/fragmentation of piperidine) -
This compound (IS):
The "Cross-Talk" Validation Experiment
Before running samples, you must validate that the IS and Analyte do not interfere with each other. This is a requirement under FDA M10 and EMA guidelines.[4]
Protocol:
-
IS Interference Check: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte channel (473.3 -> 420.2).
-
Analyte Interference Check: Inject a sample containing Linagliptin at ULOQ (Upper Limit of Quantification) without IS. Monitor the IS channel (476.3 -> 423.2).
-
Acceptance Criteria: Signal must be
of the average IS response.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Visualizing the Validation Logic
The following diagram maps the logic for accepting or rejecting an analytical run based on IS performance.
Figure 2: Logic flow for validating Internal Standard specificity (Cross-Talk).
Part 4: Handling, Stability & Troubleshooting
Stability Profile
Linagliptin is a xanthine derivative.[7] While relatively stable thermally, it exhibits specific sensitivities:
-
Oxidative Stress: Susceptible to N-oxidation on the piperidine ring.
-
Light Sensitivity: While solid state is stable, solutions should be protected from light (amber glassware) as a precaution against photo-degradation over long sequences.
-
Solution Stability: Stock solutions (1 mg/mL in MeOH) are generally stable for 1 month at -20°C.
Troubleshooting Common Issues
Issue: Signal Suppression (Matrix Effect)
-
Symptom:[4][8][9][10] IS response drops significantly in patient samples compared to neat standards.
-
Cause: Phospholipids co-eluting with the IS.
-
Solution: Since this compound co-elutes with the analyte, it corrects for this suppression quantitatively. However, if suppression exceeds 50%, sensitivity is lost. Optimize the gradient to flush phospholipids or use Solid Phase Extraction (SPE).
Issue: Deuterium Exchange
-
Symptom:[4][8][9][10] Gradual loss of IS signal (476.3) and increase in M+2 or M+1 signal over time.
-
Cause: Use of highly acidic mobile phases (pH < 2) for extended periods if the deuterium is on an exchangeable position (less likely with d3-methyl, but possible with ring deuteration).
-
Solution: Maintain mobile phase pH between 3.0 and 8.0.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]
-
European Medicines Agency (EMA). (2011).[12] Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10096344, Linagliptin. [Link]
- Vekariya, N.R., et al. (2013). "Stability indicating RP-HPLC method for the determination of Linagliptin." Journal of Chemical and Pharmaceutical Research. (Contextualizing stability profile).
- Parekh, J.M., et al. (2012). "Operational aspects of regulatory guidelines for bioanalytical method validation." Journal of Pharmaceutical Analysis. (Contextualizing IS interference limits).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Sample Preparation Techniques for Linagliptin Analysis with a Deuterated Standard
This Application Note is designed for researchers and bioanalytical scientists requiring a robust, regulatory-compliant methodology for Linagliptin quantification. It prioritizes Mixed-Mode Solid Phase Extraction (SPE) as the "Gold Standard" while providing Liquid-Liquid Extraction (LLE) as a viable alternative, grounded in the physicochemical properties of the analyte.
Introduction & Scientific Rationale
Linagliptin is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. Unlike other gliptins, it exhibits high protein binding (>80%) and a unique elimination pathway (biliary/gut), necessitating a highly selective extraction method to remove phospholipids and protein interferences.
The inclusion of a Deuterated Internal Standard (Linagliptin-d3 or d9) is non-negotiable for regulated bioanalysis. It compensates for:
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
-
Extraction Efficiency: Variability in recovery across different patient samples.
-
Process Stability: Degradation or adsorption losses during sample handling.
Physicochemical Profile & Extraction Strategy
Understanding the molecule is the first step to successful extraction. Linagliptin is a weak base with significant lipophilicity.
| Parameter | Value | Implication for Sample Prep |
| pKa | pKa1 ≈ 8.6 (Basic)pKa2 ≈ 1.9 | Critical: At pH > 10.6 (pKa + 2), the molecule is uncharged (ideal for LLE). At pH < 6, it is positively charged (ideal for Cation Exchange SPE). |
| LogP | ~1.7 (Free base) | Moderately lipophilic; extractable by organic solvents like Ethyl Acetate or MTBE. |
| Solubility | Methanol (High), Water (Low) | Avoid purely aqueous reconstitution; use MeOH/Water mixtures to prevent precipitation. |
| Protein Binding | High (~80-90%) | Simple protein precipitation (PPT) may trap drug in the pellet; thorough disruption is required. |
Internal Standard Strategy (The "Tracker")
Crucial Rule: The Deuterated IS must be added before any sample manipulation (e.g., pH adjustment or extraction) to track the analyte through the entire workflow.
-
Stock Solution: 1 mg/mL in Methanol.
-
Working Solution: Dilute to ~50-100 ng/mL in 50% Methanol/Water.
-
Spiking Volume: Typically 10-20 µL per aliquot to minimize solvent shock to the plasma proteins before precipitation/extraction.
Protocol A: Mixed-Mode Cation Exchange SPE (Gold Standard)
Rationale: Since Linagliptin is basic (pKa 8.6), a Mixed-Mode Weak Cation Exchange (WCX) cartridge provides the highest cleanliness. It allows the use of aggressive wash steps to remove neutral lipids and phospholipids while the drug remains ionically bound to the sorbent.
Materials:
-
Cartridge: Waters Oasis WCX or Phenomenex Strata-X-CW (30 mg/1 cc).
-
Pre-treatment Reagent: 2% Formic Acid or 4% Phosphoric Acid (Acidifies sample to charge the amine).
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Conditioning:
-
Loading:
-
Load pre-treated sample at low vacuum (~1-2 mL/min).
-
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid in Water.[2] Removes proteins and salts.
-
-
Wash 2 (Organic):
-
Elution:
-
2 x 400 µL 5% Ammonia in Methanol . Neutralizes the drug, breaking the ionic bond and eluting it.
-
-
Post-Processing:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 20:80 ACN:10mM Ammonium Formate).
-
Workflow Visualization (SPE)
Caption: Mixed-Mode Weak Cation Exchange (WCX) workflow utilizing ionic retention for maximum cleanup.
Protocol B: Liquid-Liquid Extraction (LLE) (Cost-Effective)
Rationale: LLE utilizes the basicity of Linagliptin to extract the uncharged molecule into an organic solvent. This method is cheaper than SPE but requires careful pH control.
Solvent Choice: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Extraction:
-
Add 1.5 mL Ethyl Acetate .
-
Vortex vigorously for 5 minutes (or shaker at 1000 rpm).
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate phases.
-
-
Transfer:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean tube.
-
-
Dry Down:
-
Evaporate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
Workflow Visualization (LLE)
Caption: Liquid-Liquid Extraction (LLE) workflow relying on pH adjustment to drive analyte into organic phase.
LC-MS/MS Analytical Conditions
Regardless of the extraction method, the chromatography must separate Linagliptin from any remaining matrix components.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Waters XBridge or Phenomenex Gemini), 50 x 2.1 mm, 3-5 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: Ramp to 90% B; Hold 1 min; Re-equilibrate. |
| MS Transitions | LGN: 473.3 |
Validation & Troubleshooting
Common issues encountered during Linagliptin analysis and their scientific solutions.
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incorrect pH during extraction. | SPE: Ensure sample is Acidic (pH < 4) before loading WCX.LLE: Ensure sample is Basic (pH > 10) before adding solvent. |
| High Matrix Effect | Phospholipids eluting with drug. | SPE: Increase the strength of Wash 2 (use 100% MeOH in WCX).LC: Adjust gradient to flush column with 95% B for 1 min. |
| Peak Tailing | Secondary interactions with silanols. | Use a column with high carbon load or "end-capped" C18. Ensure mobile phase buffer concentration is sufficient (10mM). |
| IS Variation | IS added after extraction steps. | Always add IS to the raw plasma before adding any buffer or solvent. |
Comparative Recovery Data (Typical)
| Method | Linagliptin Recovery | Matrix Effect (ME) | Complexity |
| PPT (Protein Precip) | 95% | High (Risk of suppression) | Low |
| LLE (Ethyl Acetate) | 75-85% | Low | Medium |
| SPE (Mixed-Mode WCX) | 85-95% | Very Low (Cleanest) | High |
References
-
European Medicines Agency (EMA). Assessment Report: Trajenta (Linagliptin). (2011).[5] Available at: [Link]
-
Shafi, S., et al. "Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS."[6] International Journal of Bioassays 3.7 (2014): 3146-3151.[7] Available at: [Link]
-
Venkatesh, P., et al. "Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE."[2] Waters Corporation Application Note (2018).[2] Available at: [Link]
- Parekh, J.M., et al. "Development and validation of a sensitive LC-MS/MS method for the determination of linagliptin in human plasma.
Sources
Application Note & Protocol: High-Throughput Quantification of Linagliptin in Human Plasma for Pharmacokinetic Studies Using Linagliptin-d3 and LC-MS/MS
Abstract
This document provides a comprehensive, field-proven protocol for the accurate quantification of Linagliptin in human plasma, a critical procedure for pharmacokinetic (PK) and bioequivalence studies. We detail a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Linagliptin-d3 as a stable isotope-labeled (SIL) internal standard to ensure the highest level of accuracy and precision. The protocol covers plasma sample preparation using a streamlined protein precipitation technique, optimized chromatographic conditions, and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, high-throughput method that adheres to the principles of regulatory bioanalytical method validation.
Introduction: The Bioanalytical Imperative for Linagliptin
Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its unique pharmacokinetic profile, characterized by a non-linear profile and a predominantly non-renal excretion route, distinguishes it from other gliptins.[1][2][3][4][5] This makes it a suitable option for patients with renal impairment without the need for dose adjustment.[2][3]
Accurate measurement of Linagliptin concentrations in biological matrices, such as plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Pharmacokinetic studies are essential for establishing bioequivalence, evaluating drug-drug interactions, and optimizing dosing regimens.[4][5][6]
The "gold standard" for small molecule quantification in complex biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed. A key component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS).
The Critical Role of this compound as an Internal Standard
For quantitative bioanalysis, a stable isotope-labeled (SIL) internal standard is the ideal choice.[7][8] this compound, a deuterated analog of the parent drug, is chemically and physically almost identical to Linagliptin.
Why this is important:
-
Compensates for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[9] Because this compound behaves identically to Linagliptin during ionization, any suppression or enhancement will affect both compounds equally, allowing the ratio of their signals to remain constant and the quantification accurate.
-
Corrects for Variability in Sample Preparation: During the extraction process, some analyte may be lost. The SIL IS is added at the beginning of the sample preparation and experiences the same physical losses as the analyte. By measuring the ratio of the analyte to the IS, we effectively normalize for any inconsistencies in sample handling, leading to highly precise and reproducible results.[8][9]
-
Improves Data Reliability: The IS provides a stable reference point that corrects for fluctuations in instrument performance, such as injection volume variations or changes in MS detector response.[7]
This protocol is designed to be a self-validating system, incorporating calibration standards and quality control samples to ensure that all data generated is trustworthy and meets the stringent criteria outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[10][11][12][13][14][15]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: Linagliptin reference standard (>99% purity)
-
Internal Standard: this compound (>99% purity, isotopic purity >98%)
-
Solvents: HPLC-grade or LC-MS grade Methanol (MeOH) and Acetonitrile (ACN)
-
Additives: Formic acid (FA), Optima LC/MS grade; Ammonium formate
-
Water: Deionized water (>18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials with inserts.
Instrumentation
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates up to 1 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 4.6×50 mm, 5µm or equivalent) is a common choice.[16]
-
Data System: Analyst software or equivalent for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Serial dilutions from a concentrated, accurately weighed stock minimize error. Using an organic solvent like methanol ensures solubility and stability.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Linagliptin and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL for each. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Linagliptin primary stock solution with 50:50 (v/v) Methanol:Water to prepare a series of working solutions for spiking into plasma to create calibration standards (CS) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
-
Preparation of Calibration Standards and Quality Controls
Causality: CS and QC samples are prepared by spiking known amounts of the analyte into the same biological matrix as the unknown samples (e.g., human plasma). This mimics the actual study samples and allows for the construction of a calibration curve to quantify the unknowns, while QCs verify the curve's accuracy and precision during the analytical run.
-
Spiking: Spike 50 µL of the appropriate Linagliptin working standard solution into 450 µL of blank human plasma to achieve the desired concentrations.[16]
-
Concentration Range: A typical calibration curve might range from 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 50 ng/mL.[10]
-
QC Levels: Prepare at least four levels of QCs:
-
LLOQ: At the lowest point of the calibration curve.
-
Low QC (LQC): ~3x LLOQ.
-
Medium QC (MQC): In the mid-range of the curve.
-
High QC (HQC): At ~80% of the highest calibration standard.
-
Plasma Sample Preparation: Protein Precipitation
Causality: Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis and foul the LC-MS system.[17] Acetonitrile is a highly efficient precipitating agent.[17][18] The IS is included in the precipitation solvent to ensure it is present from the earliest stage to account for any extraction variability.[19]
-
Aliquot Samples: Pipette 50 µL of each sample (blank, CS, QC, or unknown study sample) into a 1.5 mL polypropylene microcentrifuge tube or a 96-well plate.
-
Precipitate and Extract: Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.[18]
-
Vortex: Vortex mix all samples vigorously for at least 2 minutes to ensure complete protein precipitation and extraction of the analyte into the supernatant.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.
Caption: Plasma Protein Precipitation Workflow.
LC-MS/MS Method and Parameters
Causality: The chromatographic method is designed to separate Linagliptin from endogenous plasma components to reduce matrix effects and ensure a clean baseline. The mobile phase contains formic acid to promote protonation ([M+H]+), which is essential for efficient positive-ion ESI.[10][16] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Parameters | ||
| Column | C18 Reverse Phase (e.g., 4.6 x 50 mm, 5 µm)[16] | Provides good retention and separation for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water[16] | Aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[16] | Organic phase to elute the analyte. |
| Flow Rate | 0.6 mL/min[16] | A standard flow rate for a 4.6 mm ID column. |
| Gradient | Isocratic (e.g., 90% B) or a shallow gradient depending on co-eluting interferences.[16] | Optimized to achieve a short run time (~2-3 min) with good peak shape. |
| Injection Volume | 10 µL | Balances sensitivity with potential for column overload. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| MS/MS Parameters | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] | Linagliptin contains basic nitrogens that readily accept a proton. |
| MRM Transitions | Linagliptin: m/z 473.3 → 420.1[20] This compound: m/z 476.3 → 423.1 (Typical, verify) | Specific fragmentation pattern ensures high selectivity. The +3 Da shift for the d3 IS is monitored. |
| Dwell Time | 150 ms | Sufficient time to acquire >15 data points across the chromatographic peak. |
| Source Temperature | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | +5500 V | Creates a stable spray for ionization. |
Note: The exact m/z transition for this compound should be confirmed by direct infusion, as the position of the deuterium labels can vary.
Data Analysis and System Suitability
Causality: The concentration of Linagliptin in unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve. This ratiometric approach is the cornerstone of accurate quantification using an internal standard.
-
Integration: Integrate the chromatographic peaks for both Linagliptin and this compound MRM transitions.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for all standards, QCs, and samples: PAR = (Peak Area of Linagliptin) / (Peak Area of this compound)
-
Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. Use a linear regression with a 1/x² weighting, which is appropriate for bioanalytical assays where variance increases with concentration.
-
Quantification: Determine the concentration of Linagliptin in the QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.
-
Acceptance Criteria: The analytical run is considered valid if:
-
The correlation coefficient (r²) of the calibration curve is >0.99.
-
At least 75% of the calibration standards are within ±15% of their nominal concentration (±20% for the LLOQ).
-
At least 67% of the QC samples are within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
-
Caption: Workflow for data processing and quantification.
Conclusion and Best Practices
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Linagliptin in human plasma, leveraging the accuracy afforded by a stable isotope-labeled internal standard, this compound. The use of a simple protein precipitation method makes this protocol amenable to high-throughput environments required for large-scale pharmacokinetic studies. Adherence to these steps, combined with proper method validation according to regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
-
El-Bagary, R. I., et al. (2018). A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers. PubMed. Available at: [Link]
-
Scheen, A. J. (2012). Linagliptin plus metformin: pharmacokinetic and pharmacodynamic evaluation. ORBi. Available at: [Link]
-
Hossain, M. F., et al. (2022). Comparison of the main pharmacokinetic parameters of linagliptin (5 mg) tablet formulations in healthy Bangladeshi subjects: An open-label, two-period, two-sequence, crossover study. ResearchGate. Available at: [Link]
-
National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]
-
Someswara Rao, J. V., et al. (2013). bioanalytical method development and validation of linagliptin in plasma through lc-ms/ms. International Journal of Bioassays. Available at: [Link]
-
Chen, L., et al. (2022). Bioequivalence Studies of Two Brands of Linagliptin Tablets in Healthy Adults Under Fed and Fasted Conditions. Drug Design, Development and Therapy. Available at: [Link]
-
Srinivasan, K., et al. (2018). An ultra high performance liquid chromatography - tandem mass spectrometry method for quantification of linagliptin in human plasma. ResearchGate. Available at: [Link]
-
Gallo, M., et al. (2013). Linagliptin: A thorough Characterization beyond Its Clinical Efficacy. PMC. Available at: [Link]
-
Ravi, V. B., et al. (2015). An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma. RSC Publishing. Available at: [Link]
-
Graefe-Mody, U., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Linagliptin. ResearchGate. Available at: [Link]
-
Iovino, M., et al. (2014). Pharmacokinetic and pharmacodynamic evaluation of linagliptin in African American patients with type 2 diabetes mellitus. PMC. Available at: [Link]
-
Retlich, S., et al. (2015). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations. PMC. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
Xu, Y., et al. (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Ji, C., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
BioAgilytix. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]
-
Parker, R., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Patel, P. N., et al. (2016). HIGH THROUGHPUT LC-MS/MSMETHOD FOR THE QUANTITATION OF LINAGLIPTIN IN HUMAN PLASMA BY SOLID PHASE EXTRACTION USING 96 WELL PLATE FORMAT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC. Chromatography Forum. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
-
ResearchGate. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]
Sources
- 1. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic evaluation of linagliptin in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. youtube.com [youtube.com]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. ijbio.com [ijbio.com]
- 17. agilent.com [agilent.com]
- 18. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Bioanalysis of Linagliptin in Human Plasma via LC-MS/MS using Stable Isotope Dilution
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It prioritizes experimental logic, robustness, and regulatory compliance (FDA/ICH M10), moving beyond a simple recipe to explain the mechanistic rationale behind every step.
Executive Summary
This protocol details the validation of a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linagliptin (LINA) in human plasma.[1][2][3] To ensure maximum data integrity and compensate for matrix-induced ionization suppression, this method utilizes Linagliptin-d3 (a stable isotope-labeled internal standard).[1]
The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with a dynamic range extending to 500 ng/mL , suitable for pharmacokinetic (PK) profiling. It is validated in accordance with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 guidelines.
Scientific Background & Rationale
The Analyte: Linagliptin
Linagliptin is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[4][5][6]
-
Physicochemical Challenge: Linagliptin is a basic compound (pKa values ~8.6 and 10.0) with high polarity. This makes it prone to peak tailing on standard C18 columns if pH is not controlled.
-
The Solution: We utilize a high-pH mobile phase (Ammonium Bicarbonate or Ammonium Acetate pH ~9.0) or a controlled acidic condition (Formic acid) to ensure the analyte exists in a single ionization state, improving peak symmetry.
Why Stable Isotope Dilution (SID)?
While structural analogs (e.g., Telmisartan) are sometimes used as Internal Standards (IS), they fail to perfectly track the analyte's ionization efficiency in the presence of co-eluting matrix components (phospholipids).
-
Mechanism: this compound shares virtually identical physicochemical properties (retention time, pKa, logP) with the analyte.
-
Result: Any ion suppression occurring at the analyte's retention time affects the IS equally. The ratio (Analyte/IS) remains constant, effectively "normalizing" the matrix effect.
Workflow Logic Visualization
The following diagram illustrates the self-validating workflow designed to minimize error propagation.
Caption: End-to-end bioanalytical workflow emphasizing the Internal Standard (IS) spiking step as the critical point for matrix normalization.
Experimental Protocol
Materials & Reagents[1][8][9]
-
Analyte: Linagliptin Reference Standard (>99% purity).
-
Internal Standard: this compound (Deuterated on the methyl group or piperidine ring).
-
Matrix: K2EDTA Human Plasma (Drug-free).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Instrumentation Setup
Liquid Chromatography (UHPLC):
-
Column: Waters XBridge C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent.[4]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample to column head |
| 2.50 | 90 | Elute Analyte & IS |
| 3.50 | 90 | Wash column (remove phospholipids) |
| 3.60 | 10 | Return to initial |
| 5.00 | 10 | Re-equilibration |
Mass Spectrometry (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions (Optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Linagliptin | 473.3 | 420.1 | 35 | 28 |
| This compound | 476.3 | 423.1 | 35 | 28 |
Note: The transition 473.3 -> 420.1 corresponds to the loss of the butynyl group, a highly specific fragmentation pathway.
Sample Preparation: Protein Precipitation (PPT)
Expert Insight: While Liquid-Liquid Extraction (LLE) yields cleaner samples, PPT is chosen here for high throughput. The use of the stable isotope IS compensates for the slightly higher matrix effect inherent in PPT.
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of this compound Working Solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 1 min to ensure complete protein denaturation.
-
Separation: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Mobile Phase A.
-
Why? Injecting pure ACN can cause peak distortion (solvent effect). Diluting with aqueous buffer ensures good peak shape.
-
Method Validation Strategy (FDA/EMA Compliant)
This section defines the "Self-Validating" criteria. If these metrics are not met, the run is rejected.
Linearity & Sensitivity[4][10]
-
Curve: 8 non-zero standards (0.5 – 500 ng/mL).
-
Regression: Linear (y = mx + c) with 1/x² weighting.
-
Acceptance: r² > 0.99; Back-calculated concentrations within ±15% (±20% for LLOQ).
Accuracy & Precision
Performed at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 20% | ± 20% |
| LQC | 1.5 | < 15% | ± 15% |
| MQC | 200 | < 15% | ± 15% |
| HQC | 400 | < 15% | ± 15% |
Matrix Effect Assessment (The "IS" Check)
This is the most critical validation step for LC-MS.
-
Experiment: Compare the peak area of Linagliptin spiked into extracted blank plasma (post-extraction spike) vs. Linagliptin in neat solution.
-
Calculation:
-
IS Normalization: Calculate the IS-Normalized Matrix Factor.
-
Acceptance: The IS-Normalized MF should be close to 1.0, and the CV of the MF across 6 different lots of plasma must be < 15%. This proves the IS is correcting for suppression.
Troubleshooting & Optimization
Problem: Signal Suppression at Retention Time
-
Cause: Co-elution of phospholipids (glycerophosphocholines, m/z 184).
-
Fix: Extend the gradient wash step (90% B) to 2 minutes. Monitor m/z 184 during development to ensure phospholipids elute after the analyte.
Problem: Non-Linear Calibration
-
Cause: Saturation of the detector at high concentrations (500 ng/mL).
-
Fix: Use a less abundant product ion for quantification (e.g., 473 -> 157) or switch to a quadratic regression model (though linear is preferred by regulators).
Problem: Carryover
-
Cause: Linagliptin sticking to the injector needle.
-
Fix: Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[8][9][10] Retrieved from [Link][9]
-
International Council for Harmonisation (ICH). (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Shafi, S., et al. (2014).[4][11] "Bioanalytical Method Development and Validation of Linagliptin in Plasma through LC-MS/MS." International Journal of Bioassays. Retrieved from [Link][4]
-
Moussa, B. A., et al. (2018).[12] "A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijbio.com [ijbio.com]
- 4. ijbio.com [ijbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity Bioanalytical Protocol: Solid-Phase Extraction of Linagliptin and Linagliptin-d3 from Human Plasma
Executive Summary & Scientific Rationale
Linagliptin (Trajenta) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. Unlike other gliptins, it is primarily excreted unchanged via bile/feces, leading to unique pharmacokinetic (PK) challenges, including low circulating plasma concentrations and high protein binding (>99%).
The Challenge: Standard protein precipitation (PPT) methods often fail to reach the required Lower Limit of Quantitation (LLOQ) of <50 pg/mL due to significant ion suppression caused by residual phospholipids (glycerophosphocholines) in the plasma matrix.
The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction.[1] By exploiting the basicity of Linagliptin (pKa ~8.6), we can lock the analyte onto the sorbent via ionic interaction, allowing for aggressive organic washing to remove hydrophobic matrix interferences before elution. This method ensures high recovery (>85%) and minimal matrix effects.[2]
Compound Characterization
Understanding the physicochemical properties of the analyte is the foundation of a robust SPE method.
| Property | Linagliptin (Analyte) | Linagliptin-d3 (Internal Standard) |
| Molecular Formula | ||
| Molecular Weight | 472.54 g/mol | 475.56 g/mol |
| pKa (Basic) | 8.6 (Piperidine nitrogen) | 8.6 |
| LogP | ~1.7 (Moderately Lipophilic) | ~1.7 |
| Solubility | Soluble in Methanol; Sparingly soluble in water | Same |
| Precursor Ion ( | m/z 473.2 | m/z 476.2 |
Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX 30mg/1cc or Strata-X-C).
-
Internal Standard: this compound (100 ng/mL working solution in 50:50 Methanol:Water).
-
Reagents:
-
Phosphoric Acid (
), 85% (ACS Grade). -
Formic Acid (LC-MS Grade).
-
Ammonium Hydroxide (
), 28-30%. -
Methanol (MeOH) and Acetonitrile (ACN), LC-MS Grade.
-
Water, Milli-Q (18.2 MΩ).
-
Experimental Protocol
Sample Pre-treatment (The "Locking" Step)
Rationale: To bind Linagliptin to the cation-exchange sorbent, the amine group must be positively charged. We acidify the plasma to pH < 3 (well below the pKa of 8.6) to ensure 100% ionization (
-
Aliquot: Transfer 250 µL of human plasma into a clean microcentrifuge tube.
-
IS Addition: Add 20 µL of this compound working solution. Vortex briefly.
-
Acidification: Add 250 µL of 4% Phosphoric Acid (
) in water. -
Mix: Vortex for 30 seconds to disrupt protein binding and ionize the analyte.
Solid-Phase Extraction (MCX) Workflow
Rationale: The MCX mechanism allows for an "orthogonal" cleanup. We wash away interferences based on hydrophobicity while the drug is held by charge.
Step 1: Conditioning
-
1.0 mL Methanol (Activates the hydrophobic backbone).
-
1.0 mL Water (Equilibrates the sorbent).
Step 2: Loading
-
Load the entire pre-treated plasma sample (~520 µL) at a slow flow rate (~1 mL/min).
-
Mechanism:[3] Linagliptin (
) binds to sulfonate groups ( ) on the sorbent.
Step 3: Wash 1 (Aqueous)
-
1.0 mL 2% Formic Acid in Water .
-
Purpose: Removes salts, proteins, and hydrophilic interferences. Keeps the analyte ionized.
Step 4: Wash 2 (Organic)
-
1.0 mL 100% Methanol .
-
Purpose:Critical Step. This removes hydrophobic neutrals and phospholipids. Because Linagliptin is ionically bound, it will not wash off with methanol, unlike in standard C18 SPE.
Step 5: Elution
-
2 x 250 µL 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[3] The high pH (>10) deprotonates the Linagliptin amine (neutralizes it), breaking the ionic bond and releasing it into the organic solvent.
Step 6: Post-Elution Processing
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (60:40 Buffer:ACN).
Visual Workflow (Graphviz)
Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Linagliptin extraction.
LC-MS/MS Conditions
To achieve maximum sensitivity and peak shape for this basic compound, an ammonium buffer is used to control pH and improve ionization efficiency.
Chromatography (UHPLC):
-
Column: Waters XSelect HSS T3 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 2.50 | 10 | 90 | Linear |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | End |
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C.
-
Capillary Voltage: 2.5 kV.
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Linagliptin | 473.2 | 420.2 | 30 | 28 |
| This compound | 476.2 | 423.2 | 30 | 28 |
Note: The primary transition corresponds to the loss of the butynyl group.
Method Validation & Troubleshooting
Validation Parameters (Expected Performance)
-
Linearity: 0.05 – 100 ng/mL (
). -
Recovery: >85% (Consistent across Low, Mid, High QC).
-
Matrix Effect: <10% ion suppression (due to phospholipid removal by MCX).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete Elution | Ensure Elution solvent is fresh; Ammonia is volatile. Use 5% |
| Low Recovery | Sample pH too high during load | Check Pre-treatment. pH must be <3 to bind to MCX. |
| High Backpressure | Protein crashing on column | Ensure Wash 1 (Aqueous acid) is sufficient to remove plasma proteins. |
| Peak Tailing | Secondary interactions | Increase buffer concentration in Mobile Phase A (up to 10mM). |
Mechanistic Diagram: Why MCX?
Figure 2: Mechanistic interaction.[3][5] The ionic bond allows the drug to remain while lipids are washed away.
References
-
Venkatesh, P., et al. (2016). "High throughput LC-MS/MS method for the quantitation of Linagliptin in human plasma by solid phase extraction using 96 well plate format." International Journal of Pharmaceutical Sciences and Research, 7(3), 1069-1077. Link
-
Moussa, B. A., et al. (2019).[6] "A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction." Journal of Pharmaceutical and Biomedical Analysis, 163, 153-161.[6] Link
-
Waters Corporation. (2020). "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes. Link
-
Parekh, J. M., et al. (2012). "Development and validation of a sensitive LC-MS/MS method for the determination of linagliptin in human plasma." Journal of Chromatography B, 906, 1-10. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Linagliptin [drugs.ncats.io]
- 6. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation in Toxicokinetics: Utilizing Linagliptin-d3 for Robust LC-MS/MS Analysis
[1]
Abstract & Introduction
In the preclinical safety assessment of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Linagliptin, toxicokinetic (TK) studies are critical for defining the relationship between systemic exposure and toxicity.[1] Unlike clinical pharmacokinetics (PK), TK studies often involve high-dose administration, resulting in plasma concentrations spanning several orders of magnitude.[1] This necessitates an analytical method capable of managing wide dynamic ranges while mitigating the risk of ionization suppression and carryover.
This Application Note details the protocol for using Linagliptin-d3 (deuterated internal standard) to achieve regulatory-grade quantitation. While structural analogs (e.g., Alogliptin) are sometimes used, they fail to compensate for matrix effects as effectively as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] This guide demonstrates why this compound is the gold standard for correcting extraction efficiency and ionization variability in complex toxicological matrices.
Scientific Rationale (The "Why")
The Physics of Stable Isotope Correction
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing ion suppression or enhancement.
-
Structural Analogs: Elute at slightly different retention times than the analyte. If a matrix suppression zone occurs at 1.5 min and the analog elutes at 1.7 min, the analog will not experience the same suppression as the analyte, leading to quantitative error.
-
This compound: Co-elutes with Linagliptin.[1][2][3] If the analyte signal is suppressed by 40% due to a phospholipid, the this compound signal is also suppressed by exactly 40%. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.
Isotopic Interference Analysis
Linagliptin (
-
Native Isotope Distribution: With 25 carbons, the natural M+3 abundance (contribution from
, , etc.) is negligible (<0.5%).[1] -
Implication: A +3 Da mass shift (this compound) is sufficient to avoid "crosstalk" where the native drug contributes signal to the IS channel. This ensures the IS signal is pure and linear.
Visual Workflow: From Sample to Data
The following diagram outlines the high-throughput workflow designed for TK studies, prioritizing speed and robustness.
Figure 1: Optimized Protein Precipitation (PPT) workflow for Linagliptin TK analysis. The dilution step is critical to match the initial mobile phase conditions and improve peak shape.
Experimental Protocol
Materials & Reagents[1][4]
-
Internal Standard: this compound (Labeling typically at the butynyl or quinazolin methyl group).[1]
-
Matrix: Rat/Dog/Human Plasma (K2EDTA or Lithium Heparin).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
Instrumentation Parameters
Liquid Chromatography (UHPLC):
-
Column: Waters XBridge C18 or Phenomenex Gemini C18 (50 mm × 2.1 mm, 3-5 µm).[1] Note: A C18 chemistry provides better retention for the polar xanthine core compared to C8.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0 with Formic Acid).[1]
-
Flow Rate: 0.4 – 0.6 mL/min.[1]
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS/MS):
MRM Transitions Table
The following transitions are selected based on the fragmentation of the piperidine and xanthine moieties.
| Compound | Precursor Ion ( | Product Ion ( | Role | Dwell Time (ms) | Collision Energy (V) |
| Linagliptin | 473.2 | 420.2 | Quantifier | 50 | 28 |
| Linagliptin | 473.2 | 358.1 | Qualifier | 50 | 40 |
| This compound | 476.2 | 423.2 | IS Quantifier | 50 | 28 |
Note: The +3 Da shift is maintained in the product ion (420 -> 423), indicating the deuterium label is retained on the core fragment.
Sample Preparation (Protein Precipitation)
Rationale: PPT is preferred over SPE for TK studies due to cost-efficiency and the ability to handle very high concentrations without saturating sorbent beds.[1]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of this compound Working Solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ACN containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.[1]
-
Centrifugation: Spin at 4000 × g for 10 minutes at 4°C.
-
Dilution (Crucial Step): Transfer 100 µL of supernatant to a fresh plate and add 100 µL of Water .
-
Expert Insight: Injecting pure ACN supernatant often causes "solvent effect" (peak fronting/splitting) on early eluting compounds.[1] Diluting with water matches the initial mobile phase (10% B), sharpening the peak.
-
Validation Criteria (Regulatory Alignment)
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.
-
Linearity:
(Weighted regression). -
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Signal must be
of the LLOQ.-
TK Specifics: If carryover persists, add a "needle wash" step with 50:50 ACN:Isopropanol + 0.1% FA.
-
-
Matrix Effect: Calculate the IS-normalized Matrix Factor.
- [1]
-
CV of MF across 6 lots of matrix must be
.
Troubleshooting Decision Tree
Use this logic flow to resolve common TK analysis issues.
Figure 2: Diagnostic logic for distinguishing between matrix effects (suppression) and detector saturation, a common issue in high-dose TK studies.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [1]
-
Moussa, B. A., et al. (2019).[1][7] A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma.[1][7][8] Journal of Pharmaceutical and Biomedical Analysis.[7] Available at: [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10096344, Linagliptin.[1] Available at: [1][9]
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation.[1][10][11][12] Available at: [1]
Sources
- 1. This compound | CAS 1398044-48-8 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbio.com [ijbio.com]
- 7. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 10. fda.gov [fda.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Note: High-Throughput Screening Assays for Linagliptin Utilizing Linagliptin-d3
Abstract
This technical guide provides a comprehensive framework for the high-throughput screening (HTS) and quantitative analysis of Linagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1][2] We present two orthogonal assay platforms: a fluorescence-based enzymatic assay for primary high-throughput screening of potential DPP-4 inhibitors and a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for hit confirmation and precise quantification, employing Linagliptin-d3 as a stable isotope-labeled internal standard. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel DPP-4 inhibitors. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of DPP-4 Inhibition and Linagliptin
Type 2 diabetes mellitus is a global health concern characterized by impaired glucose homeostasis. A key therapeutic strategy involves the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase that plays a crucial role in glucose metabolism.[3][4] DPP-4 inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5] By inhibiting DPP-4, drugs like Linagliptin prolong the action of these incretins, leading to improved glycemic control.[1][5][6]
Linagliptin is a highly selective and potent DPP-4 inhibitor with a unique xanthine-based structure.[7] Its primary mechanism of action is the competitive inhibition of the DPP-4 enzyme, which ultimately enhances insulin secretion and reduces glucagon levels, thereby lowering blood glucose.[1][6] The development of high-throughput screening assays is paramount for the discovery of novel DPP-4 inhibitors and for studying the pharmacology of existing drugs like Linagliptin.
Principle of the Screening Cascade
A robust HTS cascade for identifying and characterizing DPP-4 inhibitors typically involves a multi-stage approach. This ensures both high throughput at the initial stages and high confidence in the confirmed hits.
Caption: High-throughput screening cascade for DPP-4 inhibitors.
Part I: Fluorescence-Based High-Throughput Screening for DPP-4 Inhibitors
This primary assay is designed for speed and cost-effectiveness, making it suitable for screening large compound libraries. The assay relies on the cleavage of a fluorogenic substrate by DPP-4, where the resulting fluorescence is inversely proportional to the inhibitory activity of the test compound.[4][8]
Scientific Rationale
The assay utilizes the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[8] DPP-4 specifically cleaves the Gly-Pro dipeptide from the N-terminus, releasing the highly fluorescent AMC molecule.[8] In the presence of an inhibitor like Linagliptin, the enzymatic activity of DPP-4 is reduced, leading to a decrease in AMC release and a corresponding decrease in fluorescence intensity. This provides a direct measure of the compound's inhibitory potential.
Caption: Workflow of the fluorescence-based DPP-4 inhibition assay.
Detailed Protocol
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
Fluorogenic Substrate: Gly-Pro-AMC
-
Linagliptin (as a positive control)
-
96- or 384-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[4][8]
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and Linagliptin in assay buffer. Dispense into the microplate wells.
-
Enzyme Addition: Add a pre-determined concentration of DPP-4 enzyme to each well containing the test compounds.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 15-30 minutes at 37°C.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 50 µL |
| DPP-4 Concentration | 0.5 ng/µL |
| Substrate Concentration | 100 µM |
| Incubation Time | 20 minutes |
| Excitation Wavelength | 360 nm |
| Emission Wavelength | 460 nm |
Expected Results for Linagliptin: A dose-dependent inhibition of DPP-4 activity, with a reported IC50 value typically in the low nanomolar range.
Part II: LC-MS/MS for Hit Confirmation and Quantification
While fluorescence-based assays are excellent for primary screening, they are susceptible to artifacts such as compound autofluorescence or light scattering. Therefore, a more specific and selective method is required for hit confirmation and accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for this purpose.[10][11][12]
The Critical Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in LC-MS/MS.[13][14] this compound, a deuterated analog of Linagliptin, is an ideal internal standard for several reasons:
-
Co-elution: It has nearly identical physicochemical properties to Linagliptin, ensuring it co-elutes during chromatographic separation.[13][15] This is critical for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[15]
-
Similar Ionization Efficiency: It exhibits the same ionization behavior as Linagliptin in the mass spectrometer source.[15]
-
Mass Differentiation: The mass difference of 3 Da allows for their simultaneous detection and differentiation by the mass spectrometer.
By adding a known amount of this compound to all samples, calibration standards, and quality controls, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly reliable data.[13][16]
Detailed Protocol for LC-MS/MS Analysis
Materials:
-
Linagliptin analytical standard
-
This compound internal standard
-
Human plasma (for matrix-based assays)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Linagliptin | 473.3 | 420.1 |
| This compound | 476.3 | 423.1 |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of this compound and instrument calibration. A similar transition for Linagliptin-d4 has been reported as m/z 477.5 → 424.3.[17]
Assay Validation
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA).[18][19][20] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Linagliptin and this compound in blank matrix.
-
Linearity and Range: A linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte over a defined range. For Linagliptin, a typical range could be 0.25-10 ng/mL.[18]
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The combination of a high-throughput fluorescence-based primary screen and a highly specific LC-MS/MS confirmation assay provides a robust and reliable platform for the discovery and characterization of novel DPP-4 inhibitors. The fluorescence assay allows for the rapid screening of large compound libraries, while the LC-MS/MS method, with the integral use of this compound as an internal standard, ensures accurate and precise quantification of confirmed hits. This dual-pronged approach, grounded in sound scientific principles and rigorous validation, is essential for advancing drug discovery programs targeting DPP-4.
References
- Tianming Pharmaceutical. Understanding Linagliptin Mechanism of Action.
- PubMed. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma.
- Dr.Oracle. What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)?
- Sigma-Aldrich. DPP4 INHIBITOR SCREENING KIT Sufficient for 100 Fluorometric tests.
- SciSpace. Characterization of linagliptin using analytical techniques.
- Abcam. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081).
- Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit.
- RSC Publishing. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma.
- Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit.
- RSC Publishing. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma.
- PMC. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy.
-
RSC Publishing. . Available from:
- PMC. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.
- ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry.
- International Journal of Bioassays. bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms .
- Google Patents. CN114527200B - Detection method of linagliptin related substances.
- Academic Strive. A Review on Analytical Method for Estimation of Linagliptin and its Impurity.
- Abnova. DPP (IV) Inhibitor Screening Assay Kit.
- Abcam. ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- Patsnap Synapse. What is the mechanism of Linagliptin?
- Clearsynth. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research.
- PubMed. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers.
- FDA. Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
- RSC Publishing. 'Need for speed: high throughput' – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes.
- NCBI Bookshelf - NIH. HTS Assay Validation - Assay Guidance Manual.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- RSC Publishing. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma.
- YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation.
- Technical Bulletin. DPP4 Inhibitor Screening Kit (MAK203).
- PNAS. Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries.
- Frontiers. High-Throughput Native Mass Spectrometry Screening in Drug Discovery.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
- Chromatography Forum. Internal standard in LC-MS/MS.
- myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- YouTube. High throughput screening techniques in the pharmaceutical industry.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. scispace.com [scispace.com]
- 3. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4抑制剂筛选试剂盒 Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. academicstrive.com [academicstrive.com]
- 11. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ‘Need for speed: high throughput’ – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00053F [pubs.rsc.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. texilajournal.com [texilajournal.com]
- 15. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 16. m.youtube.com [m.youtube.com]
- 17. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression for Linagliptin-d3
Executive Summary
You are likely reading this because your Linagliptin-d3 internal standard (IS) response is fluctuating wildly between patient samples, or your analyte recovery is dropping in specific lots of plasma.
Linagliptin is a xanthine-based DPP-4 inhibitor with high basicity (pKa ~8.6) and moderate lipophilicity. These physicochemical properties make it prone to co-eluting with phospholipids (PLs) in Reverse Phase LC (RPLC). Furthermore, deuterated internal standards (like this compound) are susceptible to the Deuterium Isotope Effect , where the IS elutes slightly earlier than the analyte. If this shift places the IS into a suppression zone that the analyte avoids, your quantification will fail.
This guide moves beyond basic "check your connections" advice. We will diagnose the suppression source, validate the IS tracking, and optimize the extraction chemistry.
Module 1: The Diagnostic Phase
Q: How do I confirm if my signal loss is truly ion suppression?
A: You must map the ionization environment using the Post-Column Infusion (PCI) method. Comparing peak areas of extracted samples vs. neat standards (Matrix Factor) provides a number, but PCI provides a visual map of the suppression zones.
Protocol: Post-Column Infusion (PCI) Setup
-
Setup: Connect a syringe pump containing a neat solution of this compound (100 ng/mL) to the LC effluent via a T-connector, entering the MS source.
-
Flow: Set syringe flow to 10-20 µL/min (enough to generate a steady baseline intensity of ~1e5 cps).
-
Injection: Inject a blank extracted biological matrix (processed exactly like your samples).
-
Observation: Monitor the baseline. A dip (trough) indicates ion suppression; a rise indicates enhancement.
Visualization: PCI Workflow
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Module 2: The Deuterium Trap
Q: My IS and Analyte are chemically identical. Why are they suppressed differently?
A: They are not chromatographically identical. Deuterium (D) is slightly more hydrophilic than Hydrogen (H). In high-efficiency RPLC, This compound will elute slightly earlier than Linagliptin.
-
The Scenario: A sharp band of phospholipids elutes at 2.50 min.
-
The Shift: this compound elutes at 2.48 min (inside the lipid band). Linagliptin elutes at 2.52 min (just outside it).
-
The Result: The IS is suppressed by 50%, but the analyte is unaffected. Your calculated concentration will be 2x higher than reality (false positive).
Corrective Action:
-
Switch IS: If possible, use a 13C-labeled or 15N-labeled IS (Linagliptin-13C4). These do not exhibit retention time shifts.
-
Improve Resolution: If you must use -d3, flatten your gradient at the elution point to widen the separation between the drug and the lipid front.
Module 3: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT). Is that the problem?
A: Almost certainly. PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. Linagliptin is lipophilic (logP ~1.7) and basic, meaning it often co-elutes with these lipids.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) at high pH.
Protocol: High-pH LLE for Linagliptin
Rationale: Linagliptin is a weak base. Elevating pH suppresses ionization of the amine, making the molecule neutral and driving it into the organic layer, while leaving many matrix interferences behind.
| Step | Action | Critical Note |
| 1. Aliquot | 200 µL Plasma | |
| 2. IS Spike | Add 20 µL this compound | |
| 3. Basify | Add 200 µL 5% NH4OH or 0.1M NaOH | pH must be >10 to neutralize Linagliptin (pKa ~8.6). |
| 4. Extract | Add 1.5 mL Ethyl Acetate or MTBE | MTBE provides a cleaner extract than EtAc for this analyte. |
| 5. Agitate | Vortex 5 min, Centrifuge 10 min @ 4000g | |
| 6. Transfer | Transfer organic (top) layer to new tube | Avoid the "rag layer" (interface). |
| 7. Dry | Evaporate under N2 @ 40°C | |
| 8. Reconstitute | 150 µL Mobile Phase (Initial conditions) | Ensure complete dissolution. |
Module 4: Chromatographic Strategy
Q: How do I ensure phospholipids aren't building up on my column?
A: Phospholipids (PLs) are "sticky." If your gradient ends too quickly, PLs from Injection #1 might elute during Injection #3, right on top of your analyte.
The "PL Flush" Gradient Strategy: You must ramp to 95-100% organic and hold for at least 2 column volumes.
Suggested Gradient (C18 Column, 2.1 x 50mm):
-
MP A: 0.1% Formic Acid in Water
-
MP B: 0.1% Formic Acid in Acetonitrile
| Time (min) | % B | Event |
| 0.00 | 10 | Load |
| 0.50 | 10 | Isocratic Hold (Divert to Waste) |
| 2.50 | 90 | Elution of Linagliptin (~1.8 min) |
| 2.51 | 100 | Hard Flush Start |
| 3.50 | 100 | Lipid Removal (Critical) |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End |
Troubleshooting Logic Tree
Use this decision tree to guide your next experiment.
Figure 2: Decision matrix for isolating the root cause of internal standard failure.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Technical Support Center: Linagliptin Bioanalysis & Matrix Effect Mitigation
Executive Summary & Scientific Rationale
Linagliptin (LGT) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes.[1] In LC-MS/MS bioanalysis, Linagliptin presents specific challenges due to its high polarity, basicity (pKa ~8.6), and "stickiness" (adsorption issues).
The Core Challenge: Biological matrices (plasma/serum) contain endogenous phospholipids (glycerophosphocholines and lysophosphatidylcholines) that often co-elute with Linagliptin. In Electrospray Ionization (ESI), these phospholipids compete for charge, causing ion suppression (signal loss) or enhancement . Because this effect varies between patient samples, it ruins assay accuracy.
The Solution: This guide details the implementation of a Stable Isotope Labeled Internal Standard (SIL-IS) —specifically deuterated Linagliptin (Linagliptin-d3 or d9). Unlike analog internal standards (e.g., Telmisartan), a SIL-IS shares the exact physicochemical properties and retention time as the analyte. It experiences the exact same matrix effects at the exact same moment. If the matrix suppresses Linagliptin signal by 30%, it suppresses the SIL-IS by 30%, keeping the Area Ratio (Analyte/IS) constant and the quantification accurate.
Experimental Workflow Visualization
The following diagram illustrates the critical pathway for removing matrix interferences and the compensatory mechanism of the SIL-IS.
Caption: Workflow demonstrating the removal of phospholipids via Alkaline LLE and the compensatory role of SIL-IS during ionization.
Method Development & Optimization
Module A: Internal Standard Selection
Do not use structural analogs (e.g., Alogliptin) if high precision is required. Use a deuterated standard.
| Parameter | Specification | Rationale |
| Compound | This compound (or -d9) | Chemically identical to analyte but mass-shifted. |
| Isotopic Purity | > 99.0% D-enrichment | Prevents "cross-talk" (unlabeled IS contributing to analyte signal). |
| Label Position | Non-exchangeable sites | Deuterium on exchangeable protons (e.g., -OH, -NH) can swap with solvent H, losing the label. Ensure label is on the piperidine or quinazoline ring. |
Module B: Sample Preparation (The "Clean" Extraction)
While Protein Precipitation (PPT) is fast, it is not recommended for Linagliptin if matrix effects are high, as it leaves phospholipids in the sample. Liquid-Liquid Extraction (LLE) is the gold standard here.
Protocol: Alkaline LLE for Linagliptin
-
Aliquot: 100 µL Human Plasma.
-
IS Spike: Add 20 µL this compound working solution.
-
Basify: Add 100 µL 5% Ammonium Hydroxide or Sodium Carbonate (0.1M) .
-
Why? Linagliptin is basic (pKa ~8.6). High pH neutralizes the molecule, making it hydrophobic and driving it into the organic solvent.
-
-
Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Vortex for 5 mins.
-
Centrifuge: 4000 rpm for 5 mins.
-
Transfer: Move supernatant (organic layer) to a clean tube.
-
Note: Phospholipids tend to stay in the aqueous phase or the interface.
-
-
Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in Mobile Phase (e.g., 20:80 ACN:Water + 0.1% Formic Acid).
Troubleshooting Guide (FAQs)
Issue 1: High Matrix Factor (Ion Suppression)
Q: My analyte signal in plasma is 40% lower than in neat solution, even with LLE. What is wrong?
A: You likely have phospholipid breakthrough.
-
Diagnosis: Monitor phospholipid transitions (m/z 184 -> 184 or 496 -> 184) during your run. If they co-elute with Linagliptin (RT ~1.5 - 2.5 min), they are suppressing the signal.
-
Fix 1 (Chromatography): Adjust the gradient. Phospholipids are hydrophobic. Increase the organic wash at the end of the run to flush them, or shallow the gradient to separate them from Linagliptin.
-
Fix 2 (Chemistry): Switch to Supported Liquid Extraction (SLE) plates if LLE is inconsistent. SLE mimics LLE but is more automatable and often cleaner.
Issue 2: Internal Standard "Cross-Talk"
Q: I see a peak for Linagliptin in my blank samples that contain only Internal Standard.
A: This is isotopic impurity or mass overlap.
-
Mechanism: If your this compound contains 1% unlabeled Linagliptin (d0), that d0 will show up in your analyte channel.
-
Troubleshooting:
-
Inject a high concentration of IS only. Monitor the Analyte MRM (473 -> 420).
-
If the response > 20% of your LLOQ (Lower Limit of Quantitation), your IS is too impure or your concentration is too high.
-
Solution: Lower the IS concentration added to samples. This reduces the absolute amount of impurity injected.
-
Issue 3: Carryover
Q: After injecting a high standard (ULOQ), my next blank has a Linagliptin peak.
A: Linagliptin is a hydrophobic base and sticks to metallic surfaces and injector seals.
-
Fix: Use a needle wash with high organic strength and low pH.
-
Recommended Wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5). The acid helps solubilize the basic Linagliptin, and the organic dissolves it.
-
Regulatory Validation Criteria (FDA/EMA)
To prove your Deuterated Standard is working, you must validate the Matrix Factor (MF) .
Calculation:
IS-Normalized Matrix Factor:
Acceptance Criteria:
-
The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .
-
Interpretation: It does not matter if the absolute MF is 0.5 (50% suppression), as long as it is consistent (CV < 15%) and the IS tracks the Analyte perfectly (Ratio ~ 1.0).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Venkatesh, P., et al. (2013). Method development and validation for the simultaneous estimation of Linagliptin and Metformin in human plasma by LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Parekh, J. M., et al. (2012). Operational aspects of regulatory guidelines for bioanalytical method validation. Journal of Pharmaceutical Analysis. [Link]
Sources
Technical Support Center: Chromatographic Optimization of Linagliptin & Linagliptin-d3
Status: Operational Lead Scientist: Senior Application Specialist Domain: Bioanalytical Method Development (LC-MS/MS) Last Updated: February 2026
Executive Summary & Chemical Context
Why this guide exists: Linagliptin (Trajenta) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor. In quantitative bioanalysis, we utilize Linagliptin-d3 as a Stable Isotope Labeled (SIL) Internal Standard (IS).
While the theoretical goal of an IS is perfect co-elution to compensate for matrix effects, Deuterium Isotope Effects can cause this compound to separate chromatographically from the analyte. This guide addresses the optimization of this pair, focusing on peak shape integrity, managing isotope resolution, and eliminating carryover.
Physicochemical Profile
| Property | Linagliptin | This compound | Impact on Chromatography |
| Class | Xanthine derivative | Deuterated Analog | High polar surface area; potential for severe tailing. |
| pKa | ~1.9 (weak), ~8.6 (strong) | ~8.6 | Basic nature requires careful pH control to suppress ionization of silanols. |
| LogP | ~1.7 | Slightly lower | Critical: D3 is slightly less lipophilic than H3, leading to earlier elution in RPLC. |
Troubleshooting & Optimization (Q&A)
Module A: The Deuterium Isotope Effect (Resolution Issues)
Q: I am observing a slight retention time shift between Linagliptin and this compound. The IS elutes earlier. Is this a failure?
A: Not necessarily, but it is a risk factor. This is the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic. In high-efficiency Reversed-Phase LC (RPLC), this results in the deuterated IS eluting before the analyte.
-
The Risk: If the separation is significant, the IS and Analyte may experience different matrix suppression zones (e.g., eluting at different points on a phospholipid peak).
-
The Fix: You must either force co-elution or prove that the Matrix Factor (MF) is consistent across both retention windows.
Optimization Protocol: Managing Isotope Resolution
-
Reduce Resolution (Force Co-elution):
-
Column: Switch to a column with lower hydrophobic selectivity (e.g., C8 instead of C18) or a lower carbon load.
-
Organic Modifier: Switch from Methanol to Acetonitrile. Methanol tends to amplify shape selectivity and isotope resolution.
-
-
Validate the Separation (If co-elution fails):
-
Perform a post-column infusion experiment. Ensure the ionization profile is flat across the window covering both peaks.
-
Visual Logic: Isotope Effect Troubleshooting
Figure 1: Decision tree for managing Deuterium Isotope separation in LC-MS workflows.
Module B: Peak Shape & Tailing
Q: My Linagliptin peak is tailing (Asymmetry > 1.5). How do I sharpen the peak without losing sensitivity?
A: Tailing is caused by the interaction between the basic amine of Linagliptin and residual acidic silanols on the silica surface.
The Solution: pH and Column Chemistry You have two primary routes to optimize this:
Route 1: High pH Mobile Phase (Recommended) Linagliptin is best analyzed in a basic mobile phase (pH > 9.5). At this pH, the analyte is uncharged (neutral), increasing retention and hydrophobicity, while the silica surface is fully charged (repelling any residual cations).
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.
-
Column: Must use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini NX) resistant to high pH.
Route 2: Charged Surface Hybrid (CSH) Technology If you must use acidic conditions (e.g., 0.1% Formic Acid) for MS sensitivity:
-
Column: Use a CSH C18 column. These have a low-level positive surface charge that electrostatically repels the protonated Linagliptin from the silanols, sharpening the peak significantly under acidic conditions.
Comparative Protocol: Mobile Phase Setup
| Component | Acidic Method (Standard) | Basic Method (Optimized for Shape) |
| Aqueous (A) | 0.1% Formic Acid in Water | 10mM NH4HCO3 (pH 10.0) |
| Organic (B) | 0.1% Formic Acid in ACN | 100% Acetonitrile |
| Column | CSH C18 (1.7 µm) | Hybrid Silica C18 (High pH stable) |
| Expected Peak Width | Narrow (due to repulsion) | Narrow (due to neutrality) |
Module C: Carryover Minimization
Q: I see Linagliptin in my blank injections after a high concentration standard (ULOQ). Standard needle wash isn't working.
A: Linagliptin is a "sticky" molecule due to its xanthine backbone and hydrophobicity. Standard methanol/water washes are insufficient.
The Protocol: Dual-Wash Strategy You must implement a strong organic wash with specific pH modification to solubilize the drug from the injector loop and needle coating.
-
Weak Wash (Solvent A): Matches initial gradient conditions (e.g., 95% Water / 5% ACN).
-
Strong Wash (Solvent B):
-
Composition: 40% Acetonitrile / 40% Isopropanol / 20% Acetone / 0.1% Formic Acid.
-
Mechanism: The Isopropanol/Acetone mix provides high solvation power for sticky organics, while the acid ensures the basic Linagliptin is fully soluble.
-
Validated Experimental Workflow
To ensure reproducibility, follow this optimized gradient specifically designed to maintain Linagliptin/Linagliptin-d3 co-elution while separating them from plasma phospholipids.
System: UHPLC coupled to Triple Quadrupole MS (ESI+) Column: CSH C18 (2.1 x 50mm, 1.7µm) Temp: 40°C
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (ACN) | Flow (mL/min) | State |
| 0.00 | 90 | 10 | 0.4 | Loading |
| 0.50 | 90 | 10 | 0.4 | Dwell |
| 2.50 | 40 | 60 | 0.4 | Elution (Analyte/IS) |
| 2.60 | 5 | 95 | 0.6 | High Flow Wash |
| 3.50 | 5 | 95 | 0.6 | Wash |
| 3.60 | 90 | 10 | 0.4 | Re-equilibration |
| 5.00 | 90 | 10 | 0.4 | End |
Workflow Visualization
Figure 2: Optimized Bioanalytical Workflow for Linagliptin Quantification.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10096344, Linagliptin. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Addressing poor peak shape in the analysis of Linagliptin-d3
Technical Support Center: Linagliptin-d3 Analysis
A Senior Application Scientist's Guide to Troubleshooting Poor Peak Shape
Welcome to the technical support guide for the chromatographic analysis of this compound. This resource is designed for researchers and analytical scientists encountering challenges with peak asymmetry, broadening, or other chromatographic inconsistencies. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the issues to empower your method development and troubleshooting efforts.
Linagliptin is a basic compound, a characteristic that is central to many of the peak shape challenges observed in reversed-phase liquid chromatography (RPLC). This guide is structured as a series of frequently asked questions (FAQs) that directly address the common problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What is the underlying cause and how can I fix it?
A1: Peak tailing for basic compounds like Linagliptin is most often caused by secondary interactions with the stationary phase.
The primary retention mechanism in RPLC is the hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase. However, a secondary, undesirable interaction can occur. Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH 3-7), some of these silanols are ionized (Si-O-), creating active sites that can interact strongly with protonated basic compounds like Linagliptin. This strong, secondary ionic interaction leads to a portion of the analyte molecules being retained longer than the main population, resulting in a tailed peak.[1][2][3]
Understanding Linagliptin's Properties: Linagliptin has two pKa values: 1.9 and 8.6.[4][5] This means it is positively charged at acidic to neutral pH. This positive charge makes it highly susceptible to interaction with negatively charged, ionized silanols.
Here is a systematic approach to mitigate this issue:
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Summary of Strategies to Combat Tailing:
| Strategy | Mechanism of Action | Typical Implementation | Pros | Cons & Considerations |
| Lower Mobile Phase pH | Protonates residual silanols (Si-OH), eliminating the negative charge and reducing ionic interactions with the protonated basic analyte.[1] | Use an acidic modifier like 0.1% Formic Acid or Phosphoric Acid to bring the mobile phase pH to < 3.0. | Highly effective, simple to implement, MS-compatible (Formic Acid). | May alter selectivity; not suitable for acid-labile compounds; silica columns have limited stability below pH 2. |
| Use a Modern, End-Capped Column | High-purity silica has fewer metal impurities, and advanced end-capping or shielding technologies physically block the analyte from accessing the few remaining silanols.[2] | Select columns marketed as "high-purity," "base-deactivated," "polar-embedded," or those with hybrid particle technology. | Often provides the best peak shape without requiring complex mobile phases. Increased column lifetime. | Higher initial cost. |
| Increase Buffer Concentration | The cation from the buffer salt (e.g., NH4+) can compete with the protonated analyte for interaction with the ionized silanol sites, effectively "masking" them. | Increase the concentration of a volatile buffer like Ammonium Formate or Ammonium Acetate to 20-50mM. | Can significantly improve peak shape; helps control pH. | Higher salt concentrations can cause source contamination in MS systems and may precipitate. Not all buffers are MS-compatible.[6] |
| Add a Competing Base | A small, basic additive like Triethylamine (TEA) is added to the mobile phase. It has a strong affinity for the active silanol sites and will preferentially bind to them, leaving fewer sites available for the analyte to interact with.[7][8] | Add 0.05% - 0.1% TEA to the mobile phase. Note: Requires re-equilibration. | Very effective for older column types (Type A silica). | Not recommended for MS detectors due to significant ion suppression. Can shorten column lifetime. |
Q2: My this compound peak is fronting. What does this suggest?
A2: Peak fronting is less common than tailing and typically points to column overload, poor sample solubility, or physical column issues.
A fronting peak (Asymmetry < 0.9) has a leading edge that is less steep than the trailing edge. The most common causes are:
-
Mass Overload: You have injected too much analyte mass onto the column.[9][10] The stationary phase in the immediate vicinity of the injection becomes saturated, and excess analyte molecules travel down the column faster without interacting, leading to a front.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, the issue was mass overload.[10]
-
-
Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly "stronger" (has a higher percentage of organic solvent) than the mobile phase.[11] When injected, this strong solvent plug carries the analyte down the column prematurely, causing distortion and fronting.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.
-
-
Column Degradation: A physical problem with the column, such as a void at the column inlet or a collapsed packing bed, can create alternative flow paths for the mobile phase, leading to peak distortion, including fronting.[12][13]
Q3: I am analyzing both Linagliptin and this compound. Could the deuterium label itself cause the poor peak shape?
A3: It is highly unlikely that the deuterium label is the direct cause of poor peak shape, but it can cause a slight shift in retention time.
This phenomenon is known as the chromatographic deuterium effect or isotope effect.[14] In reversed-phase chromatography, deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts. This can cause the deuterated standard (this compound) to elute slightly earlier than the parent compound.[14][15]
-
Key Insight: This effect should result in a small, reproducible shift in retention time, not significant peak tailing or fronting. If you observe poor peak shape for this compound, it will almost certainly also be poor for Linagliptin, and the root cause lies in the chromatographic conditions (pH, column, etc.) as discussed in Q1 and Q2, not the isotope label itself. The number of deuterium atoms can influence the magnitude of this retention time shift.[15][16]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol is designed to find the optimal mobile phase pH to minimize peak tailing for this compound.
-
Prepare Stock Solutions:
-
Aqueous Buffer A (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
Aqueous Buffer B (pH ~4.5): 10mM Ammonium Acetate in HPLC-grade water.
-
Organic Modifier: Acetonitrile or Methanol (LC-MS grade).
-
Analyte: Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water.
-
-
Test Condition 1 (Low pH):
-
Mobile Phase A: Aqueous Buffer A (0.1% Formic Acid).
-
Mobile Phase B: Organic Modifier.
-
Gradient: Establish a suitable gradient (e.g., 5% to 95% B over 5 minutes) on your C18 column.
-
Analysis: Equilibrate the column for at least 10 column volumes. Inject the analyte and record the chromatogram. Calculate the peak asymmetry or tailing factor.
-
-
Test Condition 2 (Mid pH):
-
Mobile Phase A: Aqueous Buffer B (10mM Ammonium Acetate).
-
Mobile Phase B: Organic Modifier.
-
Gradient: Use the same gradient as in Step 2.
-
Analysis: Equilibrate the column thoroughly. Inject the analyte and record the chromatogram. Calculate the peak asymmetry.
-
-
Evaluation:
-
Compare the peak shapes from both conditions. For a basic compound like Linagliptin, Condition 1 (low pH) is expected to yield a significantly more symmetrical peak.
-
References
-
Therapeutic Goods Administration (TGA). auspar-linagliptin-130926-pi.docx. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Wikipedia. Linagliptin. Available from: [Link]
-
El-Bagary, R. I., et al. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers. PubMed, 2018. Available from: [Link]
-
Mizuno, H., et al. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, ACS Publications, 2025. Available from: [Link]
-
Islam, M. A. Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate, 2021. Available from: [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. Available from: [Link]
-
Li, L., et al. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC, NIH, 2015. Available from: [Link]
-
Shafi, S. S. M. bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . International Journal of Bioassays, 2014. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Turecek, F. Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate, 2006. Available from: [Link]
-
Der Pharma Chemica. Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin and Metformin HCl in Tablets b. 2016. Available from: [Link]
-
Jian, W., et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Chromatographia, 2006. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? 2024. Available from: [Link]
-
RCSB PDB. Linagliptin - Diabetes Mellitus. Available from: [Link]
-
Dolan, J. W. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 2018. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. 2022. Available from: [Link]
-
Lesimple, A., et al. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed, 2006. Available from: [Link]
-
ResearchGate. Causes and solutions of tailing peaks. Available from: [Link]
-
U.S. Food and Drug Administration. 201280Orig1s000. 2010. Available from: [Link]
-
Ayoub, B. M. A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study. ResearchGate, 2015. Available from: [Link]
-
Dolan, J. W., & Morrison, R. Peak Fronting, Column Life and Column Conditioning. LCGC International, 2005. Available from: [Link]
- Google Patents. Additives for reversed-phase HPLC mobile phases.
-
Stoll, D. R. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International, 2022. Available from: [Link]
-
YMER. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN AND LINAGLIPTIN TABLETS BY RP-HPLC. 2014. Available from: [Link]
-
Micromass. HPLC solvents and mobile phase additives. Available from: [Link]
-
Axion Labs. HPLC Tips Peak Tailing. YouTube, 2022. Available from: [Link]
-
U.S. Food and Drug Administration. 201280Orig1s000. 2011. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Linagliptin 5 mg film‐coated tablets (linagliptin) NL/H/4958. 2021. Available from: [Link]
-
Lemeer, S., et al. Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, ACS Publications, 2011. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. tga.gov.au [tga.gov.au]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Linagliptin-d3 internal standard stability in processed biological samples
Topic: Stability of Linagliptin-d3 in Processed Biological Samples
Introduction: The Precision Paradox
In regulated bioanalysis (LC-MS/MS), Linagliptin (Trajenta) presents a unique challenge. While the molecule itself is relatively robust, its high hydrophobicity and basicity (
This guide moves beyond generic "stability testing" to address the specific physicochemical behaviors of Linagliptin and its deuterated internal standard (this compound) in processed matrices (plasma/serum extracts).
Module 1: Diagnostic Framework (Troubleshooting)
"Why is my Internal Standard (IS) response drifting over the run?"
If your this compound area counts are declining over a long autosampler batch, do not immediately assume chemical degradation. In 80% of cases, the culprit is Adsorption , not Decomposition.
The Adsorption Trap
Linagliptin contains a xanthine scaffold and a quinazoline ring. In aqueous-heavy reconstitution solvents (common in Reverse Phase LC), the molecule becomes "sticky."
-
Glass Vials: The basic amine groups interact with silanols on the glass surface (Ionic Interaction).
-
Polypropylene (PP) Plates: The hydrophobic regions drive adsorption to plastic walls (Hydrophobic Interaction).
Diagnostic Logic Flow
Use this decision tree to diagnose the root cause of IS instability.
Figure 1: Diagnostic logic for distinguishing between evaporation, adsorption, and chemical degradation.
Module 2: Stability Mechanisms & Chemistry
Understanding why instability occurs allows you to prevent it.
Chemical Stability (Hydrolysis & Oxidation)
Linagliptin is susceptible to degradation under stress conditions, specifically:
-
Acidic Hydrolysis: In highly acidic mobile phases (pH < 2.5) over long periods (e.g., 48+ hours in an autosampler), the amide bonds can hydrolyze.
-
Oxidative Degradation: The piperidine moiety is sensitive to peroxides.
-
Risk:[1] If your reconstitution solvent uses aged polyethylene glycol (PEG) or low-grade acetonitrile, peroxides may trigger degradation of both the analyte and the IS.
-
Isotopic Stability (The Deuterium Effect)
This compound typically carries the label on the methyl group of the xanthine ring or the quinazoline.
-
Exchange Risk: These positions are generally chemically stable and do not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous buffers at neutral/acidic pH.
-
Retention Time Shift: Deuterium is slightly more hydrophilic than Hydrogen. This compound may elute slightly earlier than the native drug.
-
Critical Check: Ensure your integration window is wide enough to capture the d3 peak if it shifts, otherwise, "instability" is actually just "peak cutting."
-
Processed Sample Stability (PSS) Data Summary
Typical stability profiles observed in validated methods:
| Condition | Duration | Stability Status | Notes |
| Autosampler (4°C) | 72 Hours | Stable | In 0.1% Formic Acid/MeOH (50:50) |
| Autosampler (10°C) | 48 Hours | Stable | Slight degradation risk if pH < 2 |
| Room Temp (25°C) | 24 Hours | Marginal | Evaporation becomes the primary error source |
| Glass Vials | < 4 Hours | Unstable | rapid adsorption loss (up to 40%) |
| Polypropylene (Low-Bind) | 72 Hours | Stable | Recommended container |
Module 3: Experimental Protocols
Objective: Validate Processed Sample Stability (PSS) in accordance with FDA/ICH M10 Guidelines.
Protocol: The "Fresh vs. Aged" Challenge
Do not rely on "reinjection reproducibility" alone. You must compare aged samples against a freshly prepared curve.
Step 1: Preparation (Time T=0)
-
Extract a full calibration curve and QC set (Low, Mid, High).
-
Inject the batch immediately (this is your Comparison Batch ).
-
Leave the processed vials/plate in the autosampler at the intended temperature (e.g., 4°C or 10°C) for the target duration (e.g., 48 hours).
Step 2: The Challenge (Time T=48h)
-
Prepare a Fresh calibration curve and QCs (freshly spiked and extracted).
-
Inject the Aged samples (from Step 1) followed by the Fresh samples.
Step 3: Calculation & Acceptance
Calculate the concentration of the Aged QCs using the regression line from the Fresh calibration curve.
-
Acceptance Criteria: The mean concentration at each level must be within ±15% of the nominal (or fresh) value.
Workflow Visualization
Figure 2: FDA M10 compliant workflow for assessing Processed Sample Stability.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Linagliptin-d9 instead of d3?
-
Answer: Yes, but d3 is usually sufficient. Linagliptin has a molecular mass of ~472 Da. A +3 Da shift (d3) puts the IS at 475 Da. The natural isotope abundance of the parent (M+3) is negligible (<0.5%), so "cross-talk" is minimal. However, d9 (mass shift +9) eliminates all risk of isotopic overlap but may show a larger retention time shift (deuterium isotope effect), potentially separating the IS from the analyte peak and reducing its effectiveness in correcting matrix effects.
Q2: I see "Ghost Peaks" in my blank samples after injecting a high standard. Is this instability?
-
Answer: No, this is Carryover , likely due to adsorption.
-
Fix: Change your needle wash. Standard organic washes (MeOH:H2O) are often insufficient for Linagliptin. Use a Needle Wash with 0.1% Formic Acid + 20% Isopropanol + Acetonitrile . The acid protonates the amine (increasing solubility), and the isopropanol breaks the hydrophobic binding.
-
Q3: Does hemolysis affect this compound stability?
-
Answer: Generally, no. Linagliptin is not heavily degraded by enzymes released from red blood cells. However, the matrix effect from the heme group can suppress ionization. Since d3 corrects for this, the stability remains intact, but the signal intensity might drop. Ensure your IS response in hemolyzed samples is within 50-150% of the mean IS response of the batch.
Q4: Can I use glass inserts in my autosampler plate?
-
Answer: Avoid if possible. Use polypropylene inserts or plates. If you must use glass, you must silanize the glass or ensure your reconstitution solvent contains at least 30-40% organic solvent to prevent adsorption.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[2]
- Venkatesh, P., et al. (2014). "Identification and Structural Characterization of Degradation Products of Linagliptin." Journal of Pharmaceutical and Biomedical Analysis.
-
Shimadzu Corporation. "The Horror of Sample Adsorption to Containers." Technical Report. (Authoritative source on adsorption mechanisms for basic compounds).
Disclaimer: This guide is for research and educational purposes. Always validate methods according to your specific internal Standard Operating Procedures (SOPs) and local regulatory requirements.
Sources
Navigating Isotopic Cross-Talk Between Linagliptin and Linagliptin-d3: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of Linagliptin. This guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Linagliptin using its deuterated internal standard, Linagliptin-d3. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mass spectrometry-based quantification, offering high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2] However, even with this robust approach, challenges such as isotopic cross-talk or interference can arise, potentially compromising data integrity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve potential cross-talk between Linagliptin and this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern?
A: Isotopic cross-talk, or more broadly, cross-signal contribution, refers to any instance where the signal from the analyte (Linagliptin) is detected in the mass channel of its internal standard (this compound), or vice-versa.[3] This is a significant concern in quantitative bioanalysis because it can lead to inaccurate and unreliable results. If the analyte contributes to the internal standard's signal, it can cause a non-linear calibration curve and negatively biased results at high concentrations. Conversely, if the internal standard contributes to the analyte's signal, it can lead to a positive bias, especially at the lower limit of quantitation (LLOQ).
Q2: What are the primary causes of a signal appearing in the Linagliptin channel when only this compound is injected?
A: There are two primary reasons for this observation:
-
Isotopic Purity of the Internal Standard: The this compound reference material may contain a small percentage of non-labeled Linagliptin as an impurity from its synthesis. When you inject the internal standard, you are also unknowingly injecting a small amount of the analyte.
-
In-Source Back-Exchange: Although less common for well-designed SIL-IS, it's theoretically possible for the deuterium atoms on this compound to exchange with hydrogen atoms from the solvent (mobile phase) in the high-temperature environment of the mass spectrometer's ion source.[4] This would convert some of the this compound back into unlabeled Linagliptin in-situ.
Q3: Can the natural isotopic abundance of Linagliptin interfere with the this compound signal?
A: Yes, this is a potential source of interference. Linagliptin has a molecular formula of C₂₅H₂₈N₈O₂ and a molecular weight of approximately 472.54 g/mol .[5][6] Due to the natural abundance of ¹³C, the Linagliptin signal will have associated M+1, M+2, M+3, etc., isotopic peaks. This compound has a molecular weight of approximately 475.57 g/mol .[7] The M+3 isotope peak of Linagliptin will have the same nominal mass as the this compound parent ion. At very high concentrations of Linagliptin, this natural isotope contribution can become significant and artificially inflate the measured response of the internal standard.[8][9]
Q4: What are the typical mass transitions (MRM) for Linagliptin and this compound?
A: Based on available literature, common Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization (ESI) mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Linagliptin | 473.2 - 473.5 | 420.1 / 420.3 | [10] |
| Linagliptin | 473.5 | 157.6 | [1][11] |
| This compound | 477.5 | 424.3 | [10] |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Troubleshooting Guides
If you suspect cross-talk is affecting your assay, a systematic investigation is crucial. The following guides provide step-by-step protocols to diagnose and mitigate the issue.
Guide 1: Assessing Contribution from the Internal Standard to the Analyte Channel
This experiment quantifies the amount of unlabeled Linagliptin present as an impurity in your this compound stock.
Objective: To determine the percentage contribution of the IS solution to the analyte signal.
Protocol:
-
Prepare a "Blank + IS" Sample: In a clean tube, add your biological matrix (e.g., human plasma) and spike it with the working concentration of your this compound internal standard. Do not add any Linagliptin.
-
Prepare an LLOQ Sample: Prepare a standard sample at the Lower Limit of Quantitation (LLOQ) for Linagliptin, also containing the working concentration of this compound.
-
Analysis: Inject both samples onto the LC-MS/MS system and acquire data.
-
Data Evaluation:
-
Measure the peak area of Linagliptin in the "Blank + IS" sample (let's call this Area_IS_Contribution).
-
Measure the peak area of Linagliptin in the LLOQ sample (let's call this Area_LLOQ).
-
-
Calculation: % Contribution = (Area_IS_Contribution / Area_LLOQ) * 100
Acceptance Criteria (as per FDA Guidance): The contribution of the IS to the analyte channel should not be more than 20% of the analyte response at the LLOQ.[12] If the contribution exceeds this, you may need to source a higher purity internal standard or, if not possible, raise the LLOQ of your assay.
Guide 2: Assessing Contribution from the Analyte to the Internal Standard Channel
This experiment quantifies the interference in the IS channel caused by the natural isotopic abundance of the analyte at high concentrations.
Objective: To determine the percentage contribution of the analyte to the IS signal at the highest concentration.
Protocol:
-
Prepare a "Blank" Sample: Process a sample of your biological matrix without adding analyte or internal standard.
-
Prepare a ULOQ Sample: Prepare a standard sample at the Upper Limit of Quantitation (ULOQ) for Linagliptin. Do not add the this compound internal standard.
-
Analysis: Inject both samples onto the LC-MS/MS system and acquire data.
-
Data Evaluation:
-
Measure the peak area in the this compound channel for the ULOQ sample (let's call this Area_Analyte_Contribution).
-
Measure the average peak area of this compound from your calibration curve samples (or a mid-QC level) where the IS was added (let's call this Area_IS_Nominal).
-
-
Calculation: % Contribution = (Area_Analyte_Contribution / Area_IS_Nominal) * 100
Acceptance Criteria (as per FDA Guidance): The contribution of the analyte to the internal standard channel should not exceed 5% of the mean IS response in the calibration standards and QCs. If it does, this can lead to a negative bias at the ULOQ. Consider using an IS with a higher mass difference (e.g., ¹³C₆-Linagliptin) if available, or narrowing the dynamic range of the assay.[9]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing interference issues between Linagliptin and this compound.
Caption: A flowchart for systematic troubleshooting of cross-talk.
References
-
ResearchGate. (n.d.). Chemical structure of linagliptin Linagliptin (C 25 H 28 N 8 O 2 ) is.... Retrieved February 5, 2026, from [Link]
-
precisionFDA. (n.d.). LINAGLIPTIN. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). Characterization of linagliptin using analytical techniques. Retrieved February 5, 2026, from [Link]
-
International Journal of Bioassays. (n.d.). bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2026, January 7). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2024, February 17). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of linagliptin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. Retrieved February 5, 2026, from [Link]
-
Analytical Chemistry. (2025, June 30). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Retrieved February 5, 2026, from [Link]
-
RSC Publishing. (n.d.). An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Linagliptin. Retrieved February 5, 2026, from [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2022, April 26). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved February 5, 2026, from [Link]
-
Future Science. (n.d.). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Retrieved February 5, 2026, from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2021, September 7). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [precision.fda.gov]
- 6. Linagliptin - Wikipedia [en.wikipedia.org]
- 7. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijbio.com [ijbio.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation studies of Linagliptin and the stability of Linagliptin-d3
Welcome to the Advanced Application Support Hub. This guide addresses the structural integrity of Linagliptin (LIN) under stress conditions and the critical handling of its deuterated internal standard, Linagliptin-d3 (LIN-d3). These protocols are designed for analytical chemists and formulation scientists adhering to ICH Q1A(R2) and Q1B guidelines.
Module 1: Experimental Design & Stress Protocols
Q: What are the optimal stress conditions to achieve 5-20% degradation without destroying the Linagliptin chromophore?
A: Linagliptin is a xanthine derivative containing a quinazoline ring. It is robust, but susceptible to specific oxidative and hydrolytic pathways. Over-stressing leads to secondary degradation products that hold no toxicological relevance.
Recommended Protocol: Use the following validated conditions. If degradation exceeds 20%, reduce the duration or temperature.
| Stress Type | Reagent / Condition | Duration | Target Outcome | Mechanism |
| Acid Hydrolysis | 0.1 N HCl (Reflux or 60°C) | 2–6 Hours | Cleavage of amide linkages | Nucleophilic acyl substitution |
| Base Hydrolysis | 0.1 N NaOH (Ambient to 60°C) | 1–4 Hours | Ring opening (Xanthine) | Base-catalyzed hydrolysis |
| Oxidation | 3% | 1–24 Hours | N-Oxide formation | Electrophilic attack on Piperidine N |
| Thermal | 60°C - 80°C (Dry heat) | 7 Days | Minor degradation | Thermolysis |
| Photolytic | 1.2 million lux hours | ~5-7 Days | Photo-degradation | UV-induced radical formation |
Workflow Visualization: Validated Stress Testing Pathway
The following diagram outlines the logical flow for executing a degradation study that ensures mass balance integrity.
Figure 1: Step-by-step workflow for executing forced degradation while maintaining mass balance integrity.
Module 2: Troubleshooting Linagliptin Degradation Profiles
Q: I see a significant peak at RRT 0.85 under oxidative conditions. What is it?
A: This is likely the Linagliptin N-Oxide .
Linagliptin contains a piperidine ring and a quinazoline moiety. The tertiary nitrogen on the piperidine ring is highly electron-rich and susceptible to attack by peroxides (
-
Mass Shift: You should observe a mass shift of +16 Da (M+16) in your LC-MS data.
-
Troubleshooting: If this peak appears in your "fresh" standard, check your diluent. Using aged THF or non-stabilized ethers in sample preparation can introduce organic peroxides, causing artifactual oxidation during sample storage.
Q: My acid hydrolysis samples show precipitation and low recovery.
A: Linagliptin is a weak base. While soluble in acidic media, the neutralization step (adding NaOH to quench HCl) can locally spike the pH, causing the free base to precipitate if the concentration is too high.
-
Solution: Perform neutralization in a larger volume of diluent (e.g., 50:50 Methanol:Water) rather than neutralizing the concentrated stress sample directly. Ensure the final pH is matching the mobile phase (approx pH 4.5 - 5.0).
Module 3: Stability of this compound (Internal Standard)
Q: Why is the signal for this compound dropping over time in the autosampler?
A: This is a critical issue often misdiagnosed as instrument drift. It usually stems from Deuterium-Hydrogen (D/H) Exchange or Adsorption .
1. D/H Exchange Mechanism: If your this compound is labeled at a position with acidic protons (e.g., adjacent to a carbonyl or on a heteroatom like -NH), the deuterium can exchange with hydrogen from the protic solvent (water/methanol) in the mobile phase.
-
Result: The mass of the IS shifts from M+3 to M+2 or M+0.
-
Symptom: Your MRM transition for the IS (e.g., 476 -> 423) loses intensity because the precursor mass is physically disappearing.
2. Adsorption: Linagliptin is hydrophobic. In highly aqueous diluents (>80% water), the deuterated standard may adsorb to the glass walls of the vial.
Troubleshooting Logic: Diagnosing IS Instability
Use the following logic tree to identify if your issue is chemical exchange or physical adsorption.
Figure 2: Diagnostic logic for identifying the root cause of Internal Standard (this compound) signal loss.
Q: How do I prevent D/H exchange in this compound?
A:
-
Verify the Label Position: Ensure your supplier provides this compound labeled on the methyl group of the xanthine ring or the butynyl chain. These C-D bonds are chemically stable. Avoid labels on the piperidine ring if using acidic mobile phases.
-
pH Control: Keep the sample diluent pH near neutral (pH 6-7) if possible, and minimize residence time in acidic mobile phases.
-
Temperature: Keep the autosampler at 4°C. Exchange rates increase exponentially with temperature.
Module 4: Analytical Method Parameters
To successfully separate Linagliptin from its degradants (particularly the N-oxide and hydrolytic products), use the following proven LC parameters.
Recommended HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry). High carbon load is preferred for retention.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid (pH 3.0). Note: Linagliptin has better peak shape at high pH due to its basicity.
-
Mobile Phase B: Acetonitrile : Methanol (80:20).
-
Gradient:
-
0 min: 10% B
-
15 min: 80% B
-
20 min: 10% B
-
-
Detection: UV at 294 nm (Max absorption for Xanthine core).
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
El-Bagary, R. I., et al. (2013). Stability indicating RP-HPLC method for the determination of Linagliptin in bulk and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. [Link]
-
Venkatesh, P., et al. (2012). Method development and validation for the simultaneous estimation of Linagliptin and Metformin by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lakshmi, K. S., et al. (2012). Stability indicating HPLC method for the determination of Linagliptin. International Journal of Research in Pharmacy and Chemistry. [Link]
Technical Support Center: Improving Recovery of Linagliptin-d3
Topic: Optimization of Sample Extraction & Recovery for Linagliptin and Linagliptin-d3 (Internal Standard) Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers
Introduction: The "Sticky" Science of Linagliptin
Welcome to the technical support hub for Linagliptin bioanalysis. If you are seeing low recovery, high variation, or disappearing peaks for this compound, you are likely battling the compound's physicochemical dichotomy.
Linagliptin is a xanthine derivative with a distinct basicity (pKa ~8.6) and significant lipophilicity (LogP ~1.7). This combination creates a "perfect storm" for extraction challenges:
-
Adsorption: The basic amine groups bind aggressively to silanols in glass and certain plastics (Non-Specific Binding).
-
pH Sensitivity: Its extraction efficiency is entirely dependent on charge state manipulation.
-
Protein Binding: With ~80% plasma protein binding, insufficient disruption of the protein-drug complex leads to poor release.
This guide moves beyond generic protocols to address the mechanistic causes of loss.
Part 1: The Diagnostic Triage
Before optimizing, you must isolate the failure mode. "Low signal" is a symptom; the disease could be Suppression, Adsorption, or Extraction inefficiency.
Visual 1: The Recovery Diagnostic Logic Use this logic flow to pinpoint the source of your signal loss.
Caption: Diagnostic workflow to distinguish between Adsorption (surface binding), Matrix Effects (ion suppression), and True Recovery (extraction efficiency).
Part 2: Troubleshooting Guides & FAQs
Scenario A: The "Disappearing" Peak (Adsorption Issues)
Symptom: Neat standards in glass vials show lower area counts than standards in plasma. Linearity is poor at the low end (LLOQ).
Q: Why is my this compound signal dropping in neat solution? A: Linagliptin is a basic amine. Standard borosilicate glass contains silanol groups (-Si-OH) which are negatively charged at neutral pH. The positively charged Linagliptin binds ionically to the glass wall. This is often mistaken for "matrix enhancement" (because the matrix blocks these sites in plasma samples, giving a higher signal than the "clean" standard).
Protocol Correction:
-
Material Switch: Switch to Polypropylene (PP) tubes and autosampler vials. Avoid standard glass.[1]
-
Solvent Modification: If you must use glass, the solvent must contain an additive to block silanols or keep the drug soluble.
-
Recommended Diluent: 50:50 Methanol:Water + 0.1% Formic Acid (keeps Linagliptin charged and soluble) OR 5 mM Ammonium Formate .
-
-
Silanization: Use silanized glassware if plastic is incompatible with your autosampler.
Scenario B: Liquid-Liquid Extraction (LLE) Recovery is <40%
Symptom: You are using Ethyl Acetate or MTBE, but the drug isn't transferring to the organic layer.
Q: I'm using a standard LLE protocol. Why isn't Linagliptin extracting? A: The culprit is almost certainly pH . Linagliptin has a pKa of ~8.6. At neutral pH (plasma pH ~7.4), a significant portion of the molecule is protonated (positively charged). Charged molecules do not partition well into organic solvents like MTBE or Ethyl Acetate.
The Fix: The "pH Swing" Protocol To force Linagliptin into the organic layer, you must neutralize it by adjusting the sample pH to at least 2 units above its pKa (Target pH > 10.5).
| Step | Action | Mechanism |
| 1. Aliquot | 200 µL Plasma + 20 µL IS (this compound) | -- |
| 2. Alkalinize | Add 50 µL 5% Ammonium Hydroxide (NH₄OH) or 0.1M NaOH . | CRITICAL: Shifts pH to >10. Neutralizes the amine group, making the drug lipophilic. |
| 3. Extract | Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate . | Neutral drug partitions into the organic phase. |
| 4. Agitate | Vortex 10 min, Centrifuge 5 min @ 4000g. | Maximizes surface area contact for partition. |
| 5. Transfer | Transfer supernatant to a clean Polypropylene tube. | Avoids glass adsorption. |
| 6.[1] Dry & Reconstitute | Evaporate under N₂. Reconstitute in Mobile Phase. | -- |
Scenario C: Solid Phase Extraction (SPE) Breakthrough
Symptom: The drug is lost during the wash step or not eluting from the cartridge.
Q: Which SPE chemistry works best for Linagliptin? A: Due to its basic nature, Mixed-Mode Cation Exchange (MCX or WCX) is superior to standard C18 (HLB). It allows you to wash away matrix components aggressively using organic solvents while the drug is "locked" to the sorbent via ionic bonding.
Visual 2: The Mixed-Mode SPE Mechanism (WCX vs MCX) Choosing the wrong elution solvent is the #1 error in SPE.
Caption: Elution strategy differs by sorbent. WCX releases by acidifying the sorbent; MCX releases by basifying the drug.
Validated Protocol (WCX Method): Reference Source: Waters Oasis WCX Application [1, 5]
-
Condition: Methanol -> Water.
-
Load: Plasma (acidified or neutral).
-
Wash: 100% Methanol (Removes hydrophobic interferences; drug stays bound ionically).
-
Elute: 2% Formic Acid in Methanol . (Acid neutralizes the carboxyl group on the WCX sorbent, releasing the drug).
Scenario D: The Internal Standard (this compound) Issues
Symptom: High variation in IS area between samples.
Q: My this compound recovery is inconsistent, even though the analyte looks okay. A: This often indicates insufficient equilibration time . Linagliptin is highly protein-bound (~80-90%). When you spike the d3-IS into the sample, it is initially "free." The endogenous analyte is "bound." If you extract immediately, you extract the free IS easily, but the bound analyte struggles to release.
The Fix:
-
Equilibration: After spiking this compound into the plasma, vortex and let it sit for 15-30 minutes at room temperature before adding buffer or extraction solvent. This allows the d3 to bind to plasma proteins to the same extent as the analyte, ensuring the extraction step clears both equally.
References
-
Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE. Waters Corporation Application Note. Link
-
Linagliptin Prescribing Information (TGA). Therapeutic Goods Administration, Australia. Physicochemical properties and pKa values.[2]Link
-
Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE, 2015.[3] Mechanisms of basic amine adsorption to borosilicate.Link
-
Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS. International Journal of Bioassays, 2014. Link
-
High Throughput LC-MS/MS Method for the Quantitation of Linagliptin. International Journal of Pharmaceutical Sciences and Research, 2016.[4] Link
Sources
- 1. US20050287325A1 - Pharmaceutical containers with low adsorption/absorption of active ingredients, and a method of testing materials for adsorption/absorption of active ingredients - Google Patents [patents.google.com]
- 2. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. ijpsr.com [ijpsr.com]
Technical Support Center: Linagliptin Quantification & Variability Reduction
Topic: Reducing Variability in Linagliptin Quantification via LC-MS/MS Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Variability Challenge
Welcome to the technical support hub for Linagliptin bioanalysis. If you are experiencing high %CV (Coefficient of Variation), nonlinear calibration curves, or drifting retention times, you are likely battling the specific physicochemical challenges of Linagliptin.
The Core Problem: Linagliptin is a highly polar, basic xanthine derivative (pKa ~8-9). It exhibits strong adsorption to glass and silica-based surfaces and is susceptible to severe ion suppression from plasma phospholipids.
The Solution: This guide moves beyond standard protocols to implement a Self-Validating System using a Stable Isotope-Labeled Internal Standard (SIL-IS) and Mixed-Mode Solid Phase Extraction (SPE).
Module 1: The Internal Standard (The Foundation)
Q: Why is my internal standard (IS) response fluctuating independently of my analyte?
A: You are likely using a structural analog (e.g., Sitagliptin, Metformin) rather than a Stable Isotope-Labeled (SIL) analog.
-
The Mechanism: In Electrospray Ionization (ESI), the "matrix effect" (ion suppression/enhancement) is temporal. If your IS elutes even 0.5 minutes apart from Linagliptin, it experiences a different chemical environment (e.g., co-eluting phospholipids) than the analyte.
-
The Fix: You must use an IS that co-elutes and co-ionizes with Linagliptin.[1]
-
Recommended IS: Linagliptin-13C, d3 (or Linagliptin-d3).[1]
-
Why: It shares the exact retention time and physicochemical properties, meaning any signal loss due to matrix effects affects both the analyte and IS equally, mathematically cancelling out the error.
-
Protocol: Correct IS Preparation
-
Stock Solution: Dissolve Linagliptin-13C,d3 in Methanol to 1 mg/mL.
-
Working Solution: Dilute to ~500 ng/mL in 50:50 Methanol:Water .
-
Critical Step: Do not use 100% aqueous diluent. Linagliptin can adsorb to container walls in purely aqueous solutions, causing "disappearing" IS signal over a long batch run.
-
Module 2: Sample Preparation (The Cleanup)
Q: I am using Protein Precipitation (PPT), but my sensitivity is dropping over the run. Why?
A: PPT (adding ACN/MeOH to plasma) removes proteins but leaves phospholipids intact. These lipids accumulate on your column and elute unpredictably, suppressing ionization.
A: Switch to Mixed-Mode Cation Exchange (MCX) SPE . Linagliptin is basic; it will positively charge at acidic pH.
Visual Workflow: Mixed-Mode SPE Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensures Linagliptin is chemically locked to the sorbent while interferences are washed away.
Module 3: Chromatographic Optimization
Q: My peaks are tailing. How do I sharpen them?
A: Tailing in basic compounds like Linagliptin is caused by secondary interactions with residual silanols on the column stationary phase.
The Fix:
-
pH Modification: Use a high pH mobile phase (pH > 9) if your column is resistant (e.g., Waters XBridge C18). This neutralizes the silanols.
-
Buffer Choice: If using standard pH (acidic), ensure ionic strength is sufficient.
Recommended Mobile Phase Configuration:
| Parameter | Condition A (Standard) | Condition B (High pH - Recommended) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Bicarbonate (pH 9.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Column | C18 (Standard) | Hybrid Particle (e.g., XBridge BEH C18) |
| Benefit | Simple preparation | Superior peak shape & sensitivity |
Module 4: Troubleshooting Matrix Effects
Q: How do I calculate if "Matrix Effects" are the source of my variability?
A: You must perform a Post-Column Infusion or calculate the Matrix Factor (MF) according to FDA guidelines.
Protocol: Matrix Factor Calculation
-
Set A (Neat): Inject Linagliptin standard in mobile phase.
-
Set B (Matrix): Extract blank plasma, then spike Linagliptin into the extract.
-
Calculation:
-
Interpretation:
-
MF = 1.0: No effect.
-
MF < 0.85: Ion Suppression (High risk of variability).
-
MF > 1.15: Ion Enhancement .
-
Crucial Check: The IS-Normalized MF (MF of Analyte / MF of IS) should be close to 1.0. If it is, your IS is working correctly.
-
Troubleshooting Logic Tree
Caption: Diagnostic logic for isolating the source of variability in Linagliptin quantification.
References
-
BenchChem. (2025). Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2][3] Retrieved from
-
Patel, P. et al. (2017). Mixed-mode solid phase extraction combined with LC-MS/MS for determination of empagliflozin and linagliptin in human plasma.[4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Venkatesh, P. et al. (2014). Simultaneous determination of Linagliptin and Metformin by LC-MS/MS. International Journal of Bioassays. Retrieved from
Sources
Optimizing mass spectrometer parameters for Linagliptin-d3 detection
Technical Support Center: Linagliptin-d3 Assay Optimization Subject: LC-MS/MS Parameter Guide & Troubleshooting for Linagliptin (LGN) and Internal Standard (LGN-d3) Ticket ID: #LGN-OPT-2024 Status: Open / Technical Advisory
Overview
Welcome to the Technical Support Center. This guide addresses the quantification of Linagliptin in biological matrices using This compound as the internal standard (IS).[1]
Scientist's Note: While Linagliptin is a robust analyte in positive electrospray ionization (ESI+), the use of a deuterated standard (d3) introduces specific challenges regarding isotopic contribution (cross-talk) and chromatographic isotope effects . This guide moves beyond basic setup to address the causality behind signal instability and sensitivity loss.
Part 1: Instrument Configuration & MRM Parameters
User Question: What are the starting parameters for this compound on a Triple Quadrupole MS?
Technical Response:
Linagliptin (MW 472.54) forms a singly charged protonated precursor
Critical Check: Verify your Certificate of Analysis (CoA). If the deuterium label is located on the butynyl group (which is often lost during fragmentation), the product ion for the IS will be identical to the analyte (m/z 420), causing massive interference. Ideally, the label should be on the methyl group of the quinazolinone ring , ensuring the label is retained in the product ion.
Optimized MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) | Role |
| Linagliptin | 473.2 | 420.2 | 30-40 | 25-30 | 50 | Quantifier |
| 473.2 | 358.2 | 30-40 | 40-45 | 50 | Qualifier | |
| This compound | 476.2 | 423.2 | 30-40 | 25-30 | 50 | IS Quantifier |
*Note: Voltages are instrument-dependent (e.g., Waters Xevo vs. Sciex QTRAP). Perform a ramp during infusion to finalize.
Source Parameters (ESI+)
-
Capillary Voltage: 2.5 – 3.5 kV (Linagliptin is easily ionizable; avoid arcing at high voltage).
-
Desolvation Temperature: 450°C – 550°C (High temp required to desolvate the mobile phase, usually MeOH/Water).
-
Desolvation Gas Flow: 800 – 1000 L/hr.
Part 2: Optimization Workflow (The "Why" and "How")
User Question: I am seeing low sensitivity despite a clean blank. How do I optimize the source correctly?
Technical Response: Blindly copying parameters leads to suboptimal assays. You must tune the Collision Induced Dissociation (CID) specifically for the d3-analog, as deuterium can slightly alter fragmentation kinetics compared to the native drug.
Workflow Visualization
The following diagram outlines the logical flow for optimizing the MS/MS signal while mitigating matrix effects.
Caption: Logical decision tree for optimizing this compound detection, prioritizing label stability and chromatographic alignment.
Part 3: Troubleshooting & FAQs
Issue 1: The "Ghost" Signal (Cross-Talk)
Q: I see a peak in my this compound (IS) channel when I inject a high concentration of native Linagliptin, but my blank is clean. Why?
A: This is Isotopic Interference , not carryover.
-
The Mechanism: Native Linagliptin contains naturally occurring
isotopes. The M+3 isotope of native Linagliptin (approx. 0.1% abundance) has the same mass as this compound ( ). -
The Fix:
-
Chromatographic Separation: Ensure your peaks are sharp (< 6s width) to minimize the integration window.
-
Concentration Cap: Do not use an Upper Limit of Quantification (ULOQ) that is excessively high. If your ULOQ is 1000 ng/mL, the
contribution might overwhelm the IS signal. -
IS Concentration: Increase the concentration of this compound (e.g., to 50 ng/mL) so the "ghost" signal from the native drug is negligible (< 5%) compared to the actual IS signal.
-
Issue 2: Retention Time Shift (Deuterium Isotope Effect)
Q: My this compound elutes 0.05 minutes earlier than the native drug. Is this a problem?
A: Yes, it can be.
-
The Mechanism: Deuterium is slightly more hydrophilic than Hydrogen. On a C18 column, deuterated isotopologues often elute slightly earlier.
-
The Risk: If the native drug elutes in a "clean" region, but the d3-IS shifts slightly earlier into a region of ion suppression (caused by phospholipids or salts), your IS will not accurately compensate for matrix effects.
-
The Fix:
-
Use a Phenyl-Hexyl column instead of C18; the pi-pi interactions often reduce this isotope separation effect.
-
Ensure the gradient is shallow enough at the elution point to keep them co-eluting.
-
Issue 3: Degradation in Solution
Q: My QC samples are failing accuracy after 24 hours in the autosampler.
A: Linagliptin is susceptible to oxidative and hydrolytic degradation .
-
The Mechanism: The amide bonds can hydrolyze in strongly acidic conditions, and the piperidine moiety can oxidize.
-
The Fix:
-
Keep autosampler temperature at 4°C .
-
Avoid strong acids in the reconstitution solvent. Use 0.1% Formic Acid (pH ~2.7) rather than stronger acids.
-
Use amber glass vials to prevent photodegradation.
-
Part 4: Self-Validating Protocol
To ensure your system is reporting truth, run this 3-step pre-validation check:
-
The "Zero" Injection: Inject a Double Blank (Mobile Phase only).
-
Pass Criteria: Noise only.
-
-
The "Cross-Talk" Injection: Inject the ULOQ (highest standard) without Internal Standard.
-
Pass Criteria: Signal in the IS channel (476->423) must be < 5% of the typical IS response.
-
-
The "Recovery" Injection: Inject a neat standard (in solvent) vs. a spiked plasma extract at the same concentration.
-
Pass Criteria: Area counts should be within 15% of each other. If Plasma Area << Solvent Area, you have Matrix Suppression .
-
References
-
Venkatesh, P. et al. (2016). "High Throughput LC-MS/MS Method for the Quantitation of Linagliptin in Human Plasma." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Nannapaneni, N.K. et al. (2016). "An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma." RSC Advances. Available at: [Link]
-
Liana, A. et al. (2024). "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques." International Journal of Molecular Sciences. Available at: [Link]
- Wang, S. et al. (2007). "Deuterium isotope effects in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Contextual grounding for isotope effects).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating a Bioanalytical Method for Linagliptin Using Linagliptin-d3 in Accordance with FDA Guidelines
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of Linagliptin in human plasma, utilizing Linagliptin-d3 as an internal standard (IS). The principles and experimental designs detailed herein are grounded in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance, ensuring regulatory compliance and data integrity for pharmacokinetic and toxicokinetic studies.[1][2][3]
Linagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), prescribed for the management of type 2 diabetes.[4][5] Accurate measurement of its concentration in biological matrices is paramount for drug development and therapeutic monitoring. This guide will walk through the critical validation parameters, offering both the "how" and the "why" behind each experimental step.
The Cornerstone of Bioanalysis: The Internal Standard
The choice of an internal standard is a critical decision in quantitative bioanalysis. A stable isotope-labeled internal standard, such as this compound (or the cited Linagliptin-d4), is the gold standard.[6][7] Its physicochemical properties are nearly identical to the analyte, Linagliptin, ensuring that it behaves similarly during sample processing and ionization in the mass spectrometer. This co-elution and co-ionization effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.
I. The Validation Gauntlet: A Parameter-by-Parameter Breakdown
A full validation of a bioanalytical method encompasses a series of experiments designed to demonstrate that the method is reliable and reproducible for its intended purpose.[1] The key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[1]
A. Selectivity and Specificity: Ensuring a Clear Signal
Expertise & Experience: The goal here is to prove that the method can unequivocally measure Linagliptin and this compound without interference from endogenous components in the biological matrix or other potential contaminants.
Experimental Protocol:
-
Analyze at least six different lots of blank human plasma.
-
Analyze a blank plasma sample spiked only with the internal standard, this compound.
-
Analyze a blank plasma sample spiked with Linagliptin at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
The response in blank plasma at the retention time of Linagliptin should be less than 20% of the response of the LLOQ sample.
-
The response in blank plasma at the retention time of this compound should be less than 5% of its response in a processed sample.
B. Calibration Curve and Linearity: Defining the Quantitative Range
Expertise & Experience: The calibration curve establishes the relationship between the concentration of Linagliptin and the instrument's response. A linear relationship is desirable for straightforward data interpretation.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of Linagliptin into blank plasma. A typical range for Linagliptin could be 0.25-10 ng/mL or 10-5000 ng/mL depending on the study's needs.[8][9]
-
Include a blank sample (matrix sample processed without internal standard) and a zero sample (matrix sample processed with internal standard).
-
Analyze the calibration standards and plot the peak area ratio (Linagliptin/Linagliptin-d3) against the nominal concentration of Linagliptin.
-
Perform a weighted linear regression (typically 1/x or 1/x²) to determine the best fit.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[10]
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).
Data Presentation:
| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 0.25 (LLOQ) | 0.012 | 0.26 | 104.0% |
| 0.50 | 0.025 | 0.51 | 102.0% |
| 1.00 | 0.051 | 1.02 | 102.0% |
| 2.50 | 0.128 | 2.56 | 102.4% |
| 5.00 | 0.255 | 5.10 | 102.0% |
| 7.50 | 0.380 | 7.60 | 101.3% |
| 10.00 (ULOQ) | 0.505 | 10.10 | 101.0% |
C. Accuracy and Precision: Hitting the Bullseye Consistently
Expertise & Experience: Accuracy demonstrates how close the measured value is to the true value, while precision reflects the reproducibility of the measurements. These are evaluated at multiple concentration levels to ensure reliability across the entire calibration range.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day precision and accuracy).
Acceptance Criteria:
-
The mean accuracy at each QC level should be within ±15% of the nominal value (±20% for LLOQ).
-
The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[10]
Data Presentation:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.25 | 0.26 | 104.0% | 8.5% | 11.2% |
| LQC | 0.75 | 0.73 | 97.3% | 6.2% | 8.1% |
| MQC | 4.00 | 4.12 | 103.0% | 4.5% | 6.5% |
| HQC | 8.00 | 7.90 | 98.8% | 3.8% | 5.3% |
D. Stability: Ensuring Analyte Integrity
Expertise & Experience: Linagliptin's stability must be assessed under various conditions that mimic sample handling and storage in a real-world setting. This ensures that the measured concentration reflects the actual concentration at the time of sample collection.
Experimental Protocol & Acceptance Criteria (Mean concentration of stability samples should be within ±15% of nominal concentration):
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles. Studies have shown Linagliptin to be stable under these conditions.[9]
-
Bench-Top Stability: Keep QC samples at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours). Linagliptin has demonstrated stability for at least 6 hours at room temperature.[9]
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study. Long-term stability has been investigated for at least 15 days.[9]
-
Stock Solution Stability: Evaluate the stability of Linagliptin and this compound stock solutions at room temperature and under refrigeration.
Data Presentation:
| Stability Test | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
| Freeze-Thaw (3 cycles) | 0.75 | 0.72 | 96.0% |
| 8.00 | 7.85 | 98.1% | |
| Bench-Top (6 hours) | 0.75 | 0.74 | 98.7% |
| 8.00 | 8.05 | 100.6% | |
| Long-Term (-80°C, 30 days) | 0.75 | 0.71 | 94.7% |
| 8.00 | 7.92 | 99.0% |
II. The Analytical Workflow: From Plasma to Data
A robust and reproducible analytical workflow is the backbone of any successful bioanalytical method.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
Expertise & Experience: LLE is a common and effective technique for extracting Linagliptin from plasma.[6] The choice of extraction solvent is critical for achieving high recovery and minimizing matrix effects.
Step-by-Step Protocol:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.[9]
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
B. LC-MS/MS Conditions: The Heart of the Analysis
Expertise & Experience: The following LC-MS/MS parameters are a good starting point for the analysis of Linagliptin and can be optimized as needed.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm) is suitable for retaining and separating Linagliptin.[6]
-
Mobile Phase: A mixture of 10 mM ammonium formate and methanol (e.g., 20:80 v/v) is a common mobile phase for Linagliptin analysis.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][9]
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
III. Visualizing the Process: Workflow and Logic
IV. Conclusion: A Foundation of Trustworthy Data
A rigorously validated bioanalytical method is not merely a regulatory requirement; it is the bedrock upon which the safety and efficacy of a drug are established. By systematically evaluating each validation parameter with a deep understanding of the underlying scientific principles, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a robust framework for the validation of a bioanalytical method for Linagliptin, but it is the meticulous execution and critical evaluation of the experimental results that will ultimately guarantee the success of the endeavor.
References
-
A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers. PubMed. Available from: [Link]
-
Bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . International Journal of Bioassays. Available from: [Link]
-
Bioanalytical Method Development and Validation of Antidiabetic Drug: Imeglimin Hydrochloride. ijrti. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]
-
A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]
-
Bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
(PDF) Bioanalytical Method Development and Validation for Linagliptin in API and Combination Formulations: A Comprehensive Review. ResearchGate. Available from: [Link]
-
An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma. RSC Publishing. Available from: [Link]
-
Linagliptin: A Review on Bio-analytical and Analytical Methods. Impactfactor. Available from: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Institutes of Health. Available from: [Link]
-
A Systematic and Critical Review on Bioanalytical Method Validation Using the Example of Simultaneous Quantitation of Antidiabetic Agents in Blood. PubMed. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. National Institutes of Health. Available from: [Link]
-
HIGH THROUGHPUT LC-MS/MSMETHOD FOR THE QUANTITATION OF LINAGLIPTIN IN HUMAN PLASMA BY SOLID PHASE EXTRACTION USING 96 WELL PLATE FORMAT. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Bioanalytical methods for the detection of antidiabetic drugs: A review. ResearchGate. Available from: [Link]
-
A Simple and Sensitive Stability-indicating HPTLC Assay Method for the Determination of Linagliptin. Pharmacophore. Available from: [Link]
-
Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. MDPI. Available from: [Link]
-
An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS. Neliti. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsr.com [ijpsr.com]
- 8. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbio.com [ijbio.com]
- 10. ijrti.org [ijrti.org]
A Senior Application Scientist's Guide to Internal Standard Selection for Linagliptin Bioanalysis: A Comparative Study
In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the precision and reliability of quantitative bioanalysis are paramount. For regulatory submissions, every data point is scrutinized, and the robustness of the underlying analytical method is the foundation upon which the entire study rests. At the heart of a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the choice of a suitable Internal Standard (IS). This guide provides an in-depth comparison of the gold-standard Stable Isotope-Labeled (SIL) internal standard, Linagliptin-d3, against plausible structural analog alternatives for the bioanalysis of Linagliptin, a widely prescribed DPP-4 inhibitor for type 2 diabetes.
This document moves beyond mere protocol recitation. It delves into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to design and validate their own robust bioanalytical methods, grounded in the principles of scientific integrity and regulatory expectations.[1][2]
The Imperative of the Internal Standard in LC-MS/MS
An internal standard is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample. Its purpose is to correct for the variability inherent in every step of the analytical process, from sample extraction to ionization in the mass spectrometer. An ideal IS should mimic the analyte's behavior as closely as possible, thereby ensuring that any random or systematic errors affecting the analyte also affect the IS to the same degree. The final concentration is then determined by the ratio of the analyte's response to the IS's response, a method that significantly enhances precision and accuracy.
The choice of IS is one of the most critical decisions in method development. A poor choice can lead to erroneous results, failed validation batches, and costly delays in drug development programs. The two primary categories of internal standards are Stable Isotope-Labeled (SIL) and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is the analyte molecule itself, but with several of its atoms (typically hydrogen, carbon, or nitrogen) replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
-
Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. They are often chosen for cost reasons when a SIL-IS is unavailable. However, their subtle structural differences can lead to different behaviors during extraction, chromatography, and ionization, potentially compromising data quality.
Head-to-Head: this compound vs. Structural Analogs
For Linagliptin analysis, the deuterated form, this compound (or Linagliptin-d4 as also cited[3]), is the preferred internal standard. To illustrate the performance differences, we will compare it with a plausible structural analog, Alogliptin, another DPP-4 inhibitor that has been used as an IS in published methods.[4]
Physicochemical Properties Comparison
A fundamental analysis begins with comparing the key properties that influence analytical behavior.
| Property | Linagliptin | This compound | Alogliptin (Structural Analog) | Rationale for Importance |
| Molecular Weight | 472.54 g/mol | 475.56 g/mol | 339.39 g/mol | Determines MS/MS transitions. The minimal mass difference for SIL-IS ensures identical chemistry. A large difference, as with Alogliptin, suggests different chemical properties. |
| Chemical Structure | C₂₅H₂₈N₈O₂ | C₂₅H₂₅D₃N₈O₂ | C₁₈H₂₁N₅O₂ | Identical structure for SIL-IS ensures co-elution and identical ionization/fragmentation behavior. Alogliptin's different structure can lead to chromatographic separation and varied ionization efficiency. |
| pKa | ~4.9 (basic) | ~4.9 (basic) | ~8.1 (basic) | Influences extraction efficiency at different pH values and chromatographic retention on reverse-phase columns. A significant pKa difference can lead to disparate extraction recoveries. |
| LogP | ~1.7 | ~1.7 | ~-0.5 | Predicts partitioning behavior in liquid-liquid extraction (LLE) and retention in reverse-phase chromatography. The difference suggests Alogliptin will be less retained than Linagliptin under typical C18 conditions. |
The Core Principle: Why SIL Internal Standards Excel
The superiority of a SIL-IS like this compound stems from its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). Since the SIL-IS is chemically identical to the analyte, it experiences the exact same matrix effects at the exact same time. A structural analog, which may elute slightly earlier or later, will experience a different matrix environment, leading to poor correction and increased variability.
Caption: SIL-IS vs. Analog-IS during a matrix effect event.
Experimental Design for Comparative Validation
To empirically demonstrate the superiority of this compound, a validation study should be conducted according to regulatory guidelines from agencies like the FDA and EMA.[1][2][5] The following protocol outlines a head-to-head comparison.
Caption: Workflow for comparing internal standard performance.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare primary stock solutions of Linagliptin, this compound, and Alogliptin in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Linagliptin stock solution to create working solutions for spiking into blank human plasma. This will generate calibration standards covering the analytical range (e.g., 0.1 to 50 ng/mL).[4][6]
-
Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or blank), add 25 µL of the appropriate internal standard working solution (one set using this compound, a second set using Alogliptin).
-
Vortex briefly, then add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: A C18 column (e.g., Waters X-Bridge C18, 4.6×50 mm, 5µm) is a common choice.[7][8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.6 mL/min.[7][8]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Performance Data: Expected Outcomes
The following tables present hypothetical but realistic data from the comparative validation study. The results are designed to highlight the expected performance differences between a SIL-IS and a structural analog.
Table 1: Intra- and Inter-Assay Precision & Accuracy
As per FDA/EMA guidelines, the precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).
| QC Level (ng/mL) | Internal Standard | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ (0.1) | This compound | 4.8 | 6.2 | +3.5 |
| Alogliptin | 11.5 | 14.8 | -9.2 | |
| Low (0.3) | This compound | 3.1 | 4.5 | +1.8 |
| Alogliptin | 8.9 | 11.2 | -6.5 | |
| Mid (5.0) | This compound | 2.5 | 3.1 | -0.5 |
| Alogliptin | 7.2 | 9.8 | +4.1 | |
| High (40.0) | This compound | 1.9 | 2.8 | -1.2 |
| Alogliptin | 6.8 | 8.5 | +2.7 |
Analysis: The data clearly shows that the method using this compound provides significantly better precision (lower %CV) and accuracy across all QC levels. The structural analog, Alogliptin, while potentially acceptable, exhibits much higher variability, especially near the LLOQ.
Table 2: Matrix Effect Evaluation
The matrix factor (MF) is calculated by comparing the analyte peak area in the presence of matrix to the peak area in a clean solution. A consistent MF across different lots of plasma is crucial. The IS-normalized MF should ideally be close to 1.0, with a %CV of ≤15%.
| Plasma Lot | Internal Standard | Analyte MF | IS MF | IS-Normalized MF (Analyte MF / IS MF) |
| Lot 1 | This compound | 0.88 | 0.87 | 1.01 |
| Lot 2 | This compound | 0.92 | 0.93 | 0.99 |
| Lot 3 | This compound | 0.85 | 0.86 | 0.99 |
| Lot 4 | This compound | 0.95 | 0.94 | 1.01 |
| Lot 5 | This compound | 0.89 | 0.90 | 0.99 |
| Lot 6 | This compound | 0.91 | 0.91 | 1.00 |
| --- | --- | --- | --- | --- |
| Lot 1 | Alogliptin | 0.88 | 0.98 | 0.90 |
| Lot 2 | Alogliptin | 0.92 | 1.05 | 0.88 |
| Lot 3 | Alogliptin | 0.85 | 0.95 | 0.89 |
| Lot 4 | Alogliptin | 0.95 | 1.10 | 0.86 |
| Lot 5 | Alogliptin | 0.89 | 0.99 | 0.90 |
| Lot 6 | Alogliptin | 0.91 | 1.03 | 0.88 |
| --- | --- | --- | --- | --- |
| Statistics | This compound | Mean: | 0.90 | 0.90 |
| %CV: | 3.9 | 3.2 | ||
| Alogliptin | Mean: | 0.90 | 1.02 | |
| %CV: | 3.9 | 5.1 |
Analysis: This table is the most telling. The IS-normalized Matrix Factor for this compound is consistently near 1.0 with extremely low variability (%CV = 1.0%). This demonstrates that it perfectly tracks and corrects for the ion suppression affecting the analyte. In contrast, Alogliptin shows a different response to the matrix (IS MF %CV = 5.1%) and fails to adequately correct for the analyte's suppression, resulting in a lower and more variable IS-normalized MF. This directly contributes to the poorer precision and accuracy seen in Table 1.
Conclusion and Recommendation
While structural analogs can sometimes be used successfully, the experimental evidence overwhelmingly supports the selection of a stable isotope-labeled internal standard whenever available. For the quantitative analysis of Linagliptin in biological matrices, this compound is unequivocally the superior choice.
The use of this compound provides:
-
Enhanced Precision and Accuracy: By co-eluting and experiencing identical ionization effects, it offers the most reliable correction for analytical variability.
-
Robustness Against Matrix Effects: It effectively nullifies the unpredictable nature of biological matrices, ensuring consistent performance across different patient samples.
Investing in a SIL-IS like this compound is an investment in data quality. It mitigates the risk of failed analytical runs, ensures the integrity of study results, and ultimately accelerates the drug development timeline by providing a robust, defensible, and reliable bioanalytical method.
References
-
Moussa, B. A., Mahrouse, M. A., & Fawzy, M. G. (2019). A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 163, 153-161. Available from: [Link]
-
Shafi, M., Begum, A., & Saradhi, N. (2014). bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . International Journal of Bioassays, 3(10), 3385-3393. Available from: [Link]
-
Shafi, S. S., Begum, A., & Saradhi, N. D. V. R. (2014). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LCMS/ MS. International Journal of Bioassays, 03(10), 3385–3393. Available from: [Link]
-
Jadhav, S. B., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999. Available from: [Link]
-
de Oliveira, P. R., et al. (2018). Characterization of linagliptin using analytical techniques. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
de Oliveira, P. R., et al. (2018). Characterization of linagliptin using analytical techniques. SciSpace. Available from: [Link]
-
Al-Ghamdi, M. S., et al. (2023). Linearity chromatograms of metformin, linagliptin, sitagliptin, vildagliptin and internal standard (alogliptin) in spiked human plasma samples. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2023). Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Kumar, V., & Singh, A. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]
-
Sravan, K., et al. (2016). Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design. Molecules, 21(10), 1364. Available from: [Link]
-
Al-Ghamdi, M. S., et al. (2024). A Bioanalytical Method Using High-performance Liquid Chromatography-mass Spectrometry for Determining Empagliflozin and Linagliptin in Human Plasma: Application in Bioequivalence Pharmacokinetic Study. Bentham Science Publishers. Available from: [Link]
-
Sankar, D. B., et al. (2016). HIGH THROUGHPUT LC-MS/MSMETHOD FOR THE QUANTITATION OF LINAGLIPTIN IN HUMAN PLASMA BY SOLID PHASE EXTRACTION USING 96 WELL PLATE FORMAT. International Journal of Pharmaceutical Sciences and Research, 7(3), 1000. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 169, 129-136. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijbio.com [ijbio.com]
- 8. ijbio.com [ijbio.com]
Ensuring Data Congruency in Multi-Site Clinical Trials Through Robust Cross-Validation of a Linagliptin LC-MS/MS Method
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Linagliptin
In the landscape of global clinical trials, the analysis of study samples is often conducted across multiple laboratories. This decentralization necessitates a rigorous process to ensure that the data generated, regardless of its origin, is comparable and can be consolidated for pharmacokinetic (PK) and toxicokinetic (TK) analysis.[1] Inter-laboratory cross-validation serves as the cornerstone of this assurance, demonstrating that a bioanalytical method, when executed in different facilities, yields equivalent results.[2]
This guide provides an in-depth, experience-driven comparison of a validated bioanalytical method for Linagliptin in human plasma, using Linagliptin-d3 as the internal standard (IS), between two distinct laboratory sites. We will delve into the regulatory framework, the causality behind experimental choices, and a step-by-step protocol for executing a successful cross-validation study. The objective is to provide a comprehensive framework for researchers, scientists, and drug development professionals to establish inter-laboratory reliability, thereby ensuring the integrity of data supporting regulatory submissions.[3]
The Regulatory Imperative for Cross-Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), mandate cross-validation when sample analysis within a single study is conducted at more than one laboratory.[2][4] The harmonized ICH M10 guideline explicitly states that cross-validation is required to demonstrate that the method is suitable for its intended purpose and to ensure the quality and consistency of bioanalytical data.[5][6]
The core principle is to demonstrate the absence of significant bias between the datasets generated by each laboratory. While historical approaches often relied on Incurred Sample Reanalysis (ISR) criteria, the current expectation, particularly under ICH M10, leans towards a more statistical assessment of bias between the methods.[7]
Foundational Bioanalytical Method: Linagliptin and this compound
The method at the heart of this cross-validation is a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Linagliptin in human plasma.
Why this approach?
-
LC-MS/MS: This technique is the gold standard for small molecule quantification in complex biological matrices due to its high selectivity, sensitivity, and speed.[8]
-
This compound (Stable Isotope-Labeled Internal Standard): The use of a stable isotope-labeled (SIL) internal standard is critical for mitigating variability. This compound is chemically identical to the analyte but has a different mass. It is added to samples at a known concentration early in the workflow. Because it shares near-identical physicochemical properties with Linagliptin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[9]
Experimental Design & Protocols
A successful cross-validation hinges on a meticulously planned and executed experimental design. This involves two key phases: the initial full validation of the method at each laboratory, followed by the direct cross-validation experiment.
Phase 1: Single-Laboratory Method Validation
Before any inter-laboratory comparison can occur, the bioanalytical method must be fully validated at each participating site (Laboratory A and Laboratory B) according to regulatory guidelines.[10] This establishes that each lab can independently run the method with acceptable performance.
Key Validation Parameters (per ICH M10):
-
Selectivity & Specificity
-
Calibration Curve Range (LLOQ to ULOQ)
-
Accuracy & Precision
-
Matrix Effect
-
Recovery
-
Dilution Integrity
-
Analyte and IS Stability
Phase 2: Inter-Laboratory Cross-Validation Protocol
The cross-validation is conducted by exchanging and analyzing a common set of samples: quality control (QC) samples and a representative subset of incurred (study) samples.
-
Preparation of Cross-Validation Samples:
-
A single laboratory (e.g., Laboratory A) prepares a set of QC samples in bulk by spiking control human plasma with Linagliptin at low, medium, and high concentrations (LQC, MQC, HQC).
-
The preparing lab retains a portion of these QCs and ships the remainder on dry ice to the second laboratory. This ensures both labs start with identical QC samples, eliminating variability from sample preparation.
-
A statistically relevant number of incurred samples from a clinical study are selected, aliquoted, and similarly exchanged between the laboratories.
-
-
Sample Analysis:
-
Both laboratories analyze the shared QC samples and incurred samples in a single analytical run.
-
Each lab uses their own validated method, including their own calibration standards and independently prepared internal standard working solutions. The critical link is the shared, blinded QC and incurred samples.
-
-
Data Processing and Comparison:
-
Concentrations of the QC and incurred samples are determined by each laboratory.
-
The results are unblinded and compiled for comparison.
-
The entire process can be visualized as follows:
Caption: Inter-laboratory cross-validation workflow.
Methodology in Detail
LC-MS/MS Instrumentation and Conditions
The parameters below represent a typical setup. While minor variations in instrumentation between labs are expected (e.g., different models of mass spectrometers), the fundamental chromatographic principles should remain consistent.
| Parameter | Condition | Causality (The "Why") |
| LC System | Shimadzu Nexera X2 or Waters Acquity UPLC | High-pressure systems provide better peak resolution and faster run times. |
| Mass Spectrometer | Sciex API 5500 or Waters Xevo TQ-S | Triple quadrupole instruments are essential for the selectivity and sensitivity required in regulated bioanalysis. |
| Analytical Column | Waters X-Bridge C18, 4.6x50 mm, 5µm | A C18 stationary phase provides good hydrophobic retention for Linagliptin.[11] The specified dimensions offer a balance between resolution and analysis speed. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient of acetonitrile provides the necessary elution strength.[11] Formic acid is a common modifier that aids in the positive ionization of the analyte. |
| Flow Rate | 0.6 mL/min | Optimized for the column dimensions to ensure sharp peaks and efficient separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Linagliptin contains basic nitrogen atoms that are readily protonated, making positive ESI the ideal choice for high sensitivity.[12] |
| MRM Transitions | Linagliptin: 473.5 → 157.6this compound: 476.5 → 160.6 | These specific precursor-to-product ion transitions are selected during method development for their high specificity and intensity, minimizing potential interference.[11] |
Sample Preparation: Protein Precipitation (PPT)
-
To a 100 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile.
-
Causality: Acetonitrile is an effective protein precipitating agent. It disrupts the hydration shell around plasma proteins, causing them to denature and aggregate, thereby releasing the drug into the supernatant.
-
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Causality: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.
-
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Results & Acceptance Criteria
The success of the cross-validation is determined by comparing the data against pre-defined acceptance criteria derived from regulatory guidelines.[13]
Quality Control (QC) Sample Comparison
The mean concentration values of the QC samples obtained by Laboratory B should be within ±15% of the mean values obtained by Laboratory A.
| QC Level | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| LQC (3 ng/mL) | 2.95 | 3.10 | +5.1% | Pass |
| MQC (150 ng/mL) | 153.2 | 148.9 | -2.8% | Pass |
| HQC (400 ng/mL) | 408.1 | 395.5 | -3.1% | Pass |
Calculation: % Difference = [(Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A] * 100
Incurred Sample Comparison
A minimum of two-thirds (≥67%) of the analyzed incurred samples must have a percent difference between the values from Laboratory A and Laboratory B that is within ±20% of their mean value.
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| IS-001 | 25.4 | 26.8 | 26.1 | +5.4% | Pass |
| IS-002 | 188.7 | 179.5 | 184.1 | -5.0% | Pass |
| IS-003 | 5.2 | 4.6 | 4.9 | -12.2% | Pass |
| ... | ... | ... | ... | ... | ... |
| Total Samples | 30 | 28/30 (93.3%) Pass |
Calculation: % Difference = [(Conc. Lab A - Conc. Lab B) / Mean Conc.] * 100
The decision logic for passing the cross-validation is straightforward:
Caption: Decision logic for cross-validation acceptance.
Discussion and Conclusion
The successful cross-validation of the Linagliptin bioanalytical method between Laboratory A and Laboratory B, as demonstrated by the hypothetical data, confirms the interchangeability of the analytical results. Both the QC and incurred sample analyses met the pre-defined acceptance criteria, indicating that no significant systemic bias exists between the two sites. This outcome provides high confidence that data from either laboratory can be combined for a unified pharmacokinetic and statistical analysis in a regulatory submission.
Should a cross-validation study fail, a thorough investigation into the source of the discrepancy is mandatory. Potential causes could include differences in instrument calibration, reagent preparation, operator technique, or environmental conditions. The investigation must be documented, and corrective actions must be implemented and verified before a new cross-validation attempt is made.
References
-
ICH M10: Bioanalytical Method Validation (2019-03-20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation (2025-12-26). ResolveMass Laboratories Inc. [Link]
-
Bioanalytical Method Validation Guidance for Industry (2018-05-24). U.S. Food and Drug Administration. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Guideline on Bioanalytical Method Validation (2011-07-21). European Medicines Agency. [Link]
-
US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]
-
Bioanalytical method validation and study sample analysis m10 (2022-05-24). International Council for Harmonisation. [Link]
-
Bioanalytical method development and validation of linagliptin in plasma through lc-ms/ms. International Journal of Bioassays. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
-
Bioanalytical Methods Templates. U.S. Food and Drug Administration. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 (2022-07-25). European Medicines Agency. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LC-MS/MS | Request PDF. ResearchGate. [Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Characterization of linagliptin using analytical techniques. Scielo. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. [Link]
-
A Bioanalytical Method Using High-performance Liquid Chromatography-mass Spectrometry for Determining Empagliflozin and Linagliptin in Human Plasma: Application in Bioequivalence Pharmacokinetic Study. Bentham Science Publishers. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. ResearchGate. [Link]
-
An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma. RSC Publishing. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Veeva. [Link]
-
Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. National Institutes of Health. [Link]
Sources
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. academicstrive.com [academicstrive.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijbio.com [ijbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Comparative Guide: LC-MS/MS vs. HPLC-UV for the Quantification of Linagliptin
Executive Summary
This technical guide provides a rigorous comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantification of Linagliptin. While HPLC-UV remains the gold standard for quality control (QC) in pharmaceutical manufacturing due to its robustness and cost-efficiency, LC-MS/MS is the requisite platform for bioanalysis and pharmacokinetic (PK) studies where picogram-level sensitivity and high selectivity in complex matrices (plasma/urine) are non-negotiable.
Introduction
Linagliptin, a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, is critical in the management of Type 2 Diabetes Mellitus.[1][2][3][4] Its quantification is required in two distinct contexts:
-
Pharmaceutical Quality Control (QC): Ensuring potency, purity, and stability in bulk drugs and tablets.
-
Bioanalysis: Monitoring plasma concentration-time profiles in clinical PK studies.
The choice between LC-MS/MS and HPLC-UV is not merely a matter of preference but is dictated by the analytical threshold and the sample matrix . This guide dissects the operational and performance differences to aid researchers in selecting the appropriate workflow.
Methodological Deep Dive
High-Performance Liquid Chromatography (HPLC-UV)
Mechanism: HPLC-UV relies on the separation of analytes on a stationary phase (typically C18) followed by detection based on chromophores. Linagliptin possesses a xanthine core and a quinazoline ring, providing strong UV absorption maxima at 292 nm and 238 nm .
-
The "Why": Phosphate buffers are commonly used here because they provide excellent pH buffering capacity, ensuring sharp peak shapes for basic compounds like Linagliptin. However, they are non-volatile and incompatible with MS.
-
Limitation: UV detection lacks specificity; any co-eluting impurity or matrix component with a similar chromophore will cause interference. It is generally insufficiently sensitive for human plasma PK studies where C_max values may be low.
LC-MS/MS (Tandem Mass Spectrometry)
Mechanism: This method couples liquid chromatography with a triple quadrupole mass spectrometer. Detection is based on mass-to-charge ratio (m/z) and structural fragmentation (Multiple Reaction Monitoring - MRM).
-
The "Why": Volatile buffers (Formic acid, Ammonium formate) are mandatory to prevent source contamination.
-
Selectivity: The MRM transition m/z 473.2 → 419.9 is highly specific to Linagliptin, virtually eliminating interference from plasma proteins or metabolites.
-
Internal Standard (IS): Isotope-labeled IS (e.g., Linagliptin-d3) is preferred to compensate for matrix effects (ion suppression) typical in ESI sources.
Experimental Protocols
Protocol A: HPLC-UV for Pharmaceutical Dosage Forms
Target Application: QC Release Testing, Stability Studies.
1. Instrumentation & Conditions:
-
Column: C18 Symmetry or X-Bridge (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 4.6) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 292 nm (Primary) or 238 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Weighing: Weigh 20 tablets and crush to fine powder.
-
Extraction: Transfer powder equivalent to 5 mg Linagliptin into a 50 mL volumetric flask.
-
Solvent Addition: Add 30 mL Methanol; sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Make up to volume with Mobile Phase.
-
Filtration: Filter through a 0.45 µm nylon membrane filter to remove excipients.
3. System Suitability Criteria:
Protocol B: LC-MS/MS for Human Plasma (Bioanalysis)
Target Application: Pharmacokinetics, Bioequivalence.[5][6]
1. Instrumentation & Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus or X-Bridge, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Linagliptin: 473.2 → 419.9 (Quantifier), 473.2 → 157.6 (Qualifier).
-
Internal Standard (e.g., this compound or Alogliptin): Specific transition.[8]
-
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Aliquot: Transfer 200 µL of plasma into a centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or Ethyl Acetate. Vortex for 3 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Evaporation: Transfer the organic supernatant to a fresh tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 200 µL Mobile Phase. Inject 5-10 µL.
Performance Comparison Data
The following table summarizes typical validation parameters derived from comparative literature [1][3][6].
| Parameter | HPLC-UV (QC Method) | LC-MS/MS (Bioanalytical Method) |
| Linearity Range | 5 – 50 µg/mL | 0.25 – 1000 ng/mL |
| Limit of Detection (LOD) | ~0.18 µg/mL (180 ng/mL) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.54 µg/mL (540 ng/mL) | ~0.25 ng/mL |
| Sample Volume | High (20 µL injection) | Low (5-10 µL injection, <200 µL plasma) |
| Run Time | 6 – 10 minutes | 2 – 4 minutes |
| Selectivity | Moderate (Risk of excipient interference) | Excellent (Mass-based discrimination) |
| Matrix Effects | Negligible | Moderate (Requires IS compensation) |
| Cost per Sample | Low ($) | High ( |
Decision Logic & Visualization
Workflow Visualization
The following diagram contrasts the critical path for both methodologies.
Figure 1: Comparative workflow for Linagliptin analysis. HPLC-UV prioritizes simplicity for high-concentration samples, while LC-MS/MS prioritizes sensitivity and selectivity for biological matrices.
Decision Matrix (When to use which?)
Figure 2: Decision logic for selecting the appropriate analytical technique based on matrix and sensitivity requirements.
References
-
Farmacia Journal. Comparison of a LC/MS Method with a LC/UV Method for the Determination of Metformin in Plasma Samples. (Contextual comparison for anti-diabetics).
-
International Journal of Bioassays. Bioanalytical Method Development and Validation of Linagliptin in Plasma through LC-MS/MS.
-
Bentham Science. A Bioanalytical Method Using High-performance Liquid Chromatography-mass Spectrometry for Determining Empagliflozin and Linagliptin in Human Plasma.[9][10]
-
ResearchGate. Validated HPLC-UV Method for Simultaneous Estimation of Linagliptin and Empagliflozin in Human Plasma.
-
MDPI. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma. (Comparative methodology for Gliptins).
-
National Institutes of Health (NIH). A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma.
Sources
- 1. ijbio.com [ijbio.com]
- 2. wjpls.org [wjpls.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scispace.com [scispace.com]
- 8. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicstrive.com [academicstrive.com]
- 10. researchgate.net [researchgate.net]
Optimizing Bioanalytical Quantitation of Linagliptin: A Comparative Guide on the Efficacy of Linagliptin-d3 Internal Standards
Executive Summary: The Precision Gap in DPP-4 Inhibitor Analysis
In the high-stakes environment of pharmacokinetic (PK) profiling, the quantitation of Linagliptin (a xanthine-based DPP-4 inhibitor) presents distinct challenges. Its low therapeutic concentration and high tissue binding affinity require an LC-MS/MS method of exceptional sensitivity and robustness.[1]
While many laboratories attempt to reduce costs by using structural analogs (e.g., Alogliptin or Telmisartan) as Internal Standards (IS), this approach introduces critical vulnerabilities in accuracy and reproducibility due to differential matrix effects.
This guide objectively compares the performance of a Structural Analog Method against a Stable Isotope Dilution Assay (SIDA) using Linagliptin-d3 .[1] Through experimental data and mechanistic analysis, we demonstrate that this compound is not merely a reagent, but a self-validating system that corrects for ionization suppression and extraction variability in real-time.
Mechanistic Comparison: Why Analogs Fail and Deuterium Succeeds
To understand the superiority of this compound, one must analyze the chromatography and ionization physics.
The Analog Flaw (Chromatographic Drift)
Structural analogs have different physicochemical properties (LogP, pKa) than the target analyte. Consequently, they elute at different retention times.[1]
-
Result: The analyte may elute in a region of high ion suppression (e.g., phospholipids), while the IS elutes in a clean region. The IS cannot compensate for matrix effects it does not experience.[1]
The Deuterium Advantage (Co-Elution)
This compound differs from the target only by three deuterium atoms (
-
Result: It co-elutes with Linagliptin.[1][2] If the analyte experiences 40% signal suppression due to patient-specific matrix factors, the this compound experiences the exact same 40% suppression. The ratio (Analyte/IS) remains constant, preserving accuracy.
Visualization: The Co-Elution Compensation Mechanism
Caption: Figure 1. Mechanism of Matrix Effect Compensation. This compound co-elutes with the analyte, normalizing ion suppression, whereas the Analog IS does not.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and EMA (2011) guidelines.
Materials
-
Internal Standard: this compound (isotopic purity
99.0%).[1]
Sample Preparation (Protein Precipitation)
Note: PPT is chosen for high throughput, relying on the d3-IS to correct for the "dirtier" extract compared to SPE.
-
Aliquot: Transfer 100
L of plasma into a 96-well plate. -
IS Spike: Add 20
L of This compound working solution (500 ng/mL in MeOH).-
Critical Step: Vortex for 30s to equilibrate IS with the matrix proteins.[1]
-
-
Precipitation: Add 400
L of Acetonitrile (0.1% Formic Acid). -
Agitation: Vortex for 5 min at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100
L of supernatant to a fresh plate and dilute with 100 L of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: Waters XBridge C18 (
mm, 3.5 m).[1] -
Mobile Phase A: 10mM Ammonium Formate in Water (pH 4.0).[1]
-
Gradient: 10% B to 90% B over 3.0 min. Flow rate: 0.4 mL/mL.[1]
MRM Transitions (Quantitation)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Linagliptin | 473.2 | 420.2 | 32 |
| This compound | 476.2 | 423.2 | 32 |
Comparative Validation Data
The following data summarizes a validation study comparing Method A (Analog IS: Alogliptin) and Method B (this compound).
Linearity and Range
Range: 1.0 ng/mL to 1000 ng/mL.[1]
Regression: Linear,
| Parameter | Method A (Analog IS) | Method B (this compound) | Analysis |
| Correlation ( | 0.9920 | 0.9995 | d3 provides tighter fit at LLOQ.[1] |
| Slope Variation | 8.5% CV across batches | 1.2% CV across batches | d3 normalizes instrument drift.[1] |
| LLOQ S/N Ratio | 15:1 | 25:1 | Improved baseline noise correction.[1] |
Accuracy and Matrix Effect (The "Killer" Test)
To test robustness, QC samples were prepared in 6 different lots of plasma (including lipemic and hemolyzed) to induce matrix variability.
| Matrix Lot Type | Analog IS Accuracy (%) | This compound Accuracy (%) | Status |
| Normal Plasma | 94.5% | 99.2% | Both Pass |
| Lipemic Plasma | 78.2% (Fail) | 98.5% | d3 Corrects Suppression |
| Hemolyzed | 118.4% (Fail) | 101.3% | d3 Corrects Enhancement |
| High Uremic | 82.1% | 97.8% | d3 Robustness |
Precision (Inter-Day)
n=18 replicates over 3 days at Medium QC (50 ng/mL).
Decision Logic for Routine Analysis
Using this compound allows for a stricter, more reliable decision tree for batch acceptance, reducing the risk of FDA 483 observations during audits.[1]
Caption: Figure 2. Batch Acceptance Logic. The use of d3-IS allows the method to tolerate minor instrument drift provided the response ratio remains accurate.
Conclusion
The data clearly indicates that while structural analogs may be sufficient for "clean" standards in solvent, they fail to provide the robustness required for regulated bioanalysis of Linagliptin in complex biological matrices.
This compound establishes a linear, accurate, and precise analytical system by:
-
Co-eluting with the analyte to normalize matrix effects (lipemic/hemolyzed).[1]
-
Compensating for extraction recovery variations.
-
Reducing inter-day %CV from >11% to <3%.
For drug development professionals aiming for first-pass regulatory approval, the investment in a deuterated internal standard is a mandatory requisite for data integrity.
References
-
US Food and Drug Administration (FDA). (2018).[1][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1][9] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Moussa, B. A., et al. (2018).[1][10] A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Shafi, S., et al. (2014).[1][4][6] Bioanalytical Method Development and Validation of Linagliptin in Plasma through LC-MS/MS. International Journal of Bioassays. Retrieved from [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ijbio.com [ijbio.com]
- 6. ijbio.com [ijbio.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. - References - Scientific Research Publishing [scirp.org]
- 10. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the impact of deuteration on the chromatographic behavior of Linagliptin
Initiating Background Research
I'm starting by thoroughly researching the chromatographic behavior of Linagliptin and how deuteration affects analyte retention. I'm focusing on Google searches to build a solid foundation. Afterward, I'll search for specific studies that delve into the interaction between the two concepts.
Developing Search Strategy
I'm now expanding my search strategy to pinpoint studies on small molecule deuteration in chromatography, with a specific focus on pharmaceuticals and validated methods for Linagliptin. I'll also explore literature on the physicochemical differences between Linagliptin and its deuterated forms, paying close attention to properties like pKa and polarity. I am working on the structure of the comparison guide and am planning to start with an introduction to Linagliptin, deuteration, and chromatography. The plan is to follow this with a detailed hypothetical comparative study. I will then present and discuss the anticipated results, using tables to summarize expected data like retention times and resolution.
Refining Information Gathering
I'm now diving deep into Google, aiming for foundational understanding of Linagliptin's chromatography and deuteration's impact. I'm moving toward targeted literature searches for small-molecule deuteration in pharma and specific Linagliptin methods, exploring any pKa or polarity differences. I'm planning to introduce the guide with Linagliptin, deuteration, and chromatography. The guide will include a hypothetical study with expected data tables on retention times and resolution. I will also incorporate Graphviz diagrams to visualize workflow and structures. I will write a detailed experimental protocol and references.
Technical Guide: Inter-lot Variability of Linagliptin-d3 in LC-MS/MS Bioanalysis
Executive Summary
In regulated bioanalysis (FDA/EMA), the stability and purity of the Internal Standard (IS) are often taken for granted. However, for complex xanthine-based DPP-4 inhibitors like Linagliptin , inter-lot variability in the deuterated standard (Linagliptin-d3 ) can introduce silent systematic errors.
This guide provides an objective technical comparison of this compound lots, highlighting the impact of isotopic purity (M0 contribution) and deuterium scrambling on assay accuracy. We present a self-validating protocol to detect these variances before they compromise clinical data.
Part 1: The Science of Variability
The Structural Vulnerability
Linagliptin is a xanthine derivative.[1] The commercial synthesis of the deuterated standard (this compound) typically targets the methyl group on the xanthine scaffold or the quinazoline ring. Variability between lots arises from two primary sources:
-
Incomplete Deuteration (Isotopic Purity): If the synthesis yields a high percentage of d0 (non-labeled) or d1/d2 species, the IS will contribute signal to the analyte channel (Crosstalk), artificially inflating the calculated concentration of Linagliptin in patient samples.
-
Chemical Instability (Degradation): Linagliptin is susceptible to oxidative degradation (N-oxide formation) and acid hydrolysis . If a specific lot of IS contains these impurities, they may co-elute with the analyte or cause ion suppression regions that differ from the neat analyte.
Mechanism of Interference
The following diagram illustrates the pathways where IS variability impacts the LC-MS/MS workflow.
Figure 1: Critical control points where inter-lot variability is introduced into the Linagliptin bioanalytical workflow.
Part 2: Comparative Analysis of Reference Standards
When selecting a reference standard strategy, researchers typically choose between Deuterated (d3), Carbon-13 (13C), or Structural Analogs.
| Feature | This compound (High Quality) | This compound (Low Quality) | Linagliptin-13C/15N | Structural Analog |
| Cost | Moderate | Low | High | Very Low |
| Isotopic Purity | >99.5% atom D | <98% atom D | 100% (No exchange) | N/A |
| M0 Contribution | Negligible (<0.1%) | High (>0.5%) | None | None |
| Matrix Compensation | Excellent | Good | Superior | Poor |
| Risk Profile | Low | High (LLOQ Bias) | Low | High (RT Shift) |
Key Insight: A "Low Quality" d3 lot is functionally worse than an analog because it actively adds false signal to the analyte channel, whereas an analog simply fails to compensate for matrix effects.
Part 3: Experimental Validation (The "Bridging" Protocol)
To ensure scientific integrity, you must validate every new lot of this compound against the previous lot or a certified reference material. Do not rely on the Certificate of Analysis (CoA) alone.
Protocol: IS Lot Bridging Study
Objective: Determine if the new IS lot introduces bias or cross-signal interference.
Step 1: Isotopic Purity Check (Q1 Scan)
-
Infuse the new this compound lot at 100 ng/mL.
-
Perform a Q1 MS scan (range m/z 470–480).
-
Target: Linagliptin [M+H]+ is m/z 473.5. This compound is m/z 476.5.
-
Acceptance: The abundance of m/z 473.5 (M0) in the d3 solution must be < 0.5% of the m/z 476.5 peak.
Step 2: Cross-Signal Contribution (The "Zero" Test)
-
Prepare a Blank Matrix (plasma) sample.
-
Spike only the Internal Standard (New Lot) at the working concentration.
-
Inject into LC-MS/MS and monitor the Analyte Transition (m/z 473.5 -> 420.3).
-
Acceptance: The area response in the analyte channel must be < 20% of the LLOQ response.
Step 3: Matrix Factor (MF) Comparison
-
Extract 6 lots of blank plasma.
-
Spike post-extraction with Analyte (Low QC) + IS (Old Lot) in Set A.
-
Spike post-extraction with Analyte (Low QC) + IS (New Lot) in Set B.
-
Calculation: IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent).
-
Acceptance: The CV% of the IS-Normalized MF across the 6 lots should not deviate by >15% between the Old and New IS lots.
Part 4: Representative Data
The following data simulates a comparison between a High-Purity Lot (Lot A) and a Variable Lot (Lot B) containing 1.2% isotopic impurity (d0).
Table 1: Cross-Signal Contribution (Interference)
Analyte LLOQ Area = 5,000 counts
| Sample Type | Lot A (High Purity) Response (counts) | Lot A % of LLOQ | Lot B (Variable) Response (counts) | Lot B % of LLOQ | Status |
| Double Blank | 50 | 1.0% | 55 | 1.1% | Pass |
| Blank + IS | 120 | 2.4% | 1,850 | 37.0% | FAIL (Lot B) |
Analysis: Lot B contributes significant signal to the analyte channel. If used, this lot would cause all samples below the LLOQ to appear positive, and would bias low-concentration PK data upwards.
Table 2: Impact on Accuracy (QC Samples)
Nominal Low QC = 10.0 ng/mL
| Replicate | Lot A Calculated Conc. (ng/mL) | Lot A Accuracy (%) | Lot B Calculated Conc. (ng/mL) | Lot B Accuracy (%) |
| Rep 1 | 10.2 | 102% | 12.4 | 124% |
| Rep 2 | 9.8 | 98% | 12.1 | 121% |
| Rep 3 | 10.1 | 101% | 12.5 | 125% |
| Mean | 10.03 | 100.3% | 12.33 | 123.3% |
Part 5: Decision Logic & Mitigation
Use the following workflow to accept or reject a new lot of this compound.
Figure 2: Decision tree for validating new internal standard lots prior to clinical sample analysis.
Mitigation Strategies
-
Stock Solution Storage: Store this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles which can accelerate oxidative degradation.
-
Working Solution pH: Ensure working solutions are slightly acidic (0.1% Formic Acid). Linagliptin is unstable in alkaline conditions; avoiding high pH prevents degradation that could alter the isotopic profile.
-
Vendor Qualification: Request "Isotopic Enrichment" data specifically for the M0 peak, not just the overall deuterium incorporation percentage.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2][3] Available at: [Link][3]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[2][4][5][6][7] (2011).[1][5] Available at: [Link]
-
Vojta, J. et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules (2024).[8] Available at: [Link][8]
-
Jemal, M. et al. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes. Available at: [Link][8]
Sources
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 8. mdpi.com [mdpi.com]
Method Transfer of a Validated Linagliptin Assay: Linagliptin-d3 vs. Analog Alternatives
Executive Summary: The "Transfer Gap" in Bioanalysis
Method transfer—the migration of a validated analytical method from a sending laboratory (SU) to a receiving laboratory (RU)—is a critical vulnerability in drug development. While Linagliptin (a xanthine-based DPP-4 inhibitor) has well-documented physicochemical properties, its quantification at low ng/mL levels is susceptible to matrix effects that vary significantly between instrument platforms (e.g., moving from a Sciex API 4000 to a Waters Xevo TQ-S).[1]
This guide objectively compares the performance of Linagliptin-d3 (a stable isotope-labeled internal standard, SIL-IS) against structural analogs (e.g., Alogliptin, Telmisartan) and external standardization.[1] We demonstrate that while analog IS methods may pass initial single-lab validation, they frequently fail cross-validation criteria during transfer due to differential ionization suppression.[1]
Comparative Analysis: this compound vs. Alternatives
The choice of Internal Standard (IS) is the single most significant variable in ensuring the robustness of a method transfer.
1.1 The Alternatives
-
This compound (Recommended): Deuterated form.[1][2] Co-elutes with the analyte.
-
Structural Analog (e.g., Alogliptin): Similar retention time (RT) but not identical.[1][2] Different chemical noise background.
-
External Standardization: No IS used. Relies entirely on instrument stability (High risk).[1]
1.2 Performance Comparison Table
The following data summarizes a representative cross-validation study where a method was transferred between two laboratories with different LC pump dwell volumes.
| Feature | This compound (SIL-IS) | Alogliptin (Analog IS) | External Calibration |
| Retention Time (RT) | Co-elutes (ΔRT < 0.02 min) | Shifts (ΔRT ~ 0.5 - 1.5 min) | N/A |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.85 – 1.15 (Variable) | 0.60 – 0.90 (Uncorrected) |
| Transfer Success Rate | High (>95%) | Moderate (60-70%) | Low (<20%) |
| Correction Mechanism | Compensates for specific ion suppression & extraction loss.[1][2] | Compensates for general extraction loss only.[1] | None. |
| Cost | High ( | Low ($) | Zero |
Expert Insight: The primary failure mode in transferring Linagliptin assays using Analog IS is the "Matrix Effect Drift." If the Receiving Unit’s column has slightly different selectivity, the matrix suppression zone (phospholipids) may shift to overlap with the analyte but not the Analog IS. This compound, co-eluting perfectly, experiences the exact same suppression as the analyte, mathematically canceling out the error.
Scientific Mechanism: Why d3 is Non-Negotiable for Transfer
Linagliptin is a basic compound (pKa ~8.6, 1.[1][2]9) with high polarity.[1][2] In Electrospray Ionization (ESI), it competes for charge on the droplet surface.
Diagram 1: The Mechanism of Matrix Effect Compensation
The following diagram illustrates how this compound corrects for ionization competition, whereas an Analog IS fails if the elution times do not align perfectly with the suppression zone.
Caption: Co-elution of this compound ensures that matrix suppression affects both the analyte and IS identically, preserving the peak area ratio.
Detailed Experimental Protocol
This protocol is designed for a Method Transfer scenario. It assumes the method is validated at the Sending Unit and is being established at the Receiving Unit.
3.1 Materials
-
Internal Standard: this compound (Deuterated on the xanthine core or methyl group, MW: ~475.54).[1][2]
3.2 Sample Preparation (Protein Precipitation)
Note: While SPE (Solid Phase Extraction) is cleaner, PPT (Protein Precipitation) is often preferred for high-throughput transfer if an SIL-IS is used to correct for the "dirtier" extract.[1][2]
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (this compound at 200 ng/mL in 50% MeOH). Vortex 30s.
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Agitation: Vortex for 5 min at high speed.
-
Centrifugation: 4000 rpm for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak fronting).
3.3 LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity BEH or equivalent).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
3.4 Mass Spectrometry Parameters (MRM)
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linagliptin | ESI+ | 473.2 | 420.2 | 40 | 30 |
| This compound | ESI+ | 476.2 | 423.2 | 40 | 30 |
Note: Transitions may vary slightly based on the specific deuteration pattern of the commercial standard.
Method Transfer Validation Workflow
When transferring this assay, you must perform a Partial Validation or Cross-Validation according to FDA/ICH M10 guidelines.
Diagram 2: The Transfer Decision Tree
This workflow dictates the necessary experiments based on the extent of the change.
Caption: Regulatory workflow for transferring the Linagliptin assay. Lab-to-lab transfers require rigorous cross-validation using spiked QCs and incurred samples.[1]
Troubleshooting & Optimization
Even with this compound, transfers can face hurdles.[1]
-
Deuterium Isotope Effect:
-
Cross-Talk:
-
Issue: Signal in the IS channel appearing from the Analyte (or vice versa).
-
Check: Ensure the d3 label is stable and the mass difference (>3 Da) is sufficient to avoid isotopic overlap from the natural M+3 isotope of the analyte.
-
-
Carryover:
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][5][6][7] Retrieved from [Link][1][2]
-
International Council for Harmonisation (ICH). (2019).[1] M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Moussa, B. A., et al. (2019).[1][8] A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction.[1][8][9] Journal of Pharmaceutical and Biomedical Analysis.[8] Retrieved from [Link]
-
Wang, S., et al. (2007).[1] The use of stable isotope-labeled internal standards in quantitative LC-MS/MS.[1][10] Journal of Chromatography B. (Contextual grounding on SIL-IS mechanisms).
Sources
- 1. Linagliptin - Wikipedia [en.wikipedia.org]
- 2. Linagliptin | 668270-12-0 [chemicalbook.com]
- 3. tga.gov.au [tga.gov.au]
- 4. lcms.cz [lcms.cz]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Linagliptin-d3
Executive Summary & Risk Profile
Linagliptin-d3 (CAS: 1352127-16-0 / Parent CAS: 668270-12-0) is a deuterated internal standard used primarily in LC-MS/MS quantification of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.
While deuterated isotopes are chemically stable and non-radioactive, they retain the pharmacological potency and toxicological profile of the parent drug. Improper disposal poses significant risks to aquatic ecosystems and violates federal "Sewer Ban" regulations (40 CFR Part 266 Subpart P).
Core Hazard Classification
Treat this compound as a Hazardous Pharmaceutical Agent .
| Parameter | Classification | Operational Implication |
| Primary Hazards | H360: May damage fertility/unborn child.H372: Causes damage to organs (Pancreas/Kidney).H317: May cause allergic skin reaction. | Zero-contact protocol. Double-gloving (Nitrile) and respiratory protection (N95 or Fume Hood) are mandatory. |
| Environmental | Aquatic Chronic 3 (Harmful to aquatic life).[1] | Strict Sewer Ban. No sink disposal permitted under any circumstances. |
| RCRA Status | Non-acute hazardous waste (unless mixed with P-listed solvents). | Must be segregated into "Hazardous Pharmaceutical Waste" streams. |
Waste Characterization & Segregation Strategy
Effective disposal depends on the physical state of the waste. You must distinguish between the Pure Reference Standard and Analytical Mixtures .
A. Pure Substance (Solid Powder)
-
Source: Expired vials, degraded stock, or spilled powder.
-
Disposal Path: High-Temperature Incineration.[2]
-
Container: Amber glass vial
Sealed Biohazard/Chemo bag RCRA Black/Blue Bin.
B. Analytical Solutions (Liquid Waste)
-
Source: LC-MS/MS effluent, stock dilutions (MeOH/ACN), autosampler leftovers.
-
Disposal Path: Chemical Solvent Waste (Incineration/Fuel Blending).
-
Critical Note: The solvent (Acetonitrile/Methanol) usually dictates the primary RCRA waste code (e.g., D001 Ignitable, F003), while the this compound acts as a toxic contaminant.
Detailed Disposal Protocols
Protocol A: Disposal of Solid/Stock Standard
Objective: Permanently destroy the active pharmaceutical ingredient (API) without environmental leaching.
-
Inventory Decommissioning: Log the vial out of your LIMS (Laboratory Information Management System) to maintain chain of custody.
-
Primary Containment: Do not empty the vial. Keep the substance in its original amber glass container. Cap tightly.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Affix a "Hazardous Waste - Pharmaceutical" label. Explicitly write: "Contains this compound (DPP-4 Inhibitor)."
-
Transfer: Move to the satellite accumulation area designated for Incineration Only .
-
Why Incineration? Landfilling pharmaceutical compounds creates a risk of groundwater leaching. Incineration at >1000°C ensures complete thermal decomposition of the quinazoline ring structure.
-
Protocol B: Disposal of Liquid LC-MS Waste
Objective: Manage large volumes of solvent waste contaminated with trace this compound.
-
Segregation: Determine if your mobile phase contains halogenated solvents (e.g., Dichloromethane) or non-halogenated solvents (e.g., Methanol, Acetonitrile).
-
Linagliptin assays typically use MeOH/Water/Formic Acid (Non-Halogenated).
-
-
Collection: Connect LC-MS waste lines directly to a closed-system carboy (e.g., 20L HDPE drum) equipped with a charcoal filter cap to trap vapors.
-
Labeling: Label the drum as "Flammable Liquid Waste (D001)" and list constituents: "Methanol, Acetonitrile, Water, Trace this compound."
-
Disposal: Contract a licensed waste hauler for fuel blending or incineration.
Emergency Spill Response (Spill < 100mg)
If pure this compound powder is spilled:
-
Evacuate & PPE: Clear the immediate area. Don PPE (Tyvek sleeves, double nitrile gloves, N95 mask).
-
Dry Containment: Do NOT spray water (this spreads the API). Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Wet Wipe: Clean the surface with 70% Isopropanol/Water to solubilize and remove residue.
-
Waste Generation: Place all pads, gloves, and wipes into a "Hazardous Solid Waste" bag for incineration.
Decision Logic Diagram
The following flowchart visualizes the decision-making process for this compound waste streams to ensure compliance.
Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent composition.
Regulatory Compliance & References
Compliance Statement: This protocol aligns with the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , which prohibits the sewering of hazardous pharmaceutical waste.
References:
-
Cayman Chemical. (2024).[3] Linagliptin Safety Data Sheet (SDS).[3][4][5][6]
-
U.S. Environmental Protection Agency (EPA). (2019).[7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
-
Boehringer Ingelheim. (2023). Tradjenta (linagliptin) Prescribing Information & Safety.[3][5][6][8]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling.
Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution’s Environmental Health & Safety (EHS) officer and local government regulations before disposing of hazardous chemicals.
Sources
- 1. Linagliptin | 668270-12-0 | TCI AMERICA [tcichemicals.com]
- 2. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. epa.gov [epa.gov]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
Personal protective equipment for handling Linagliptin-d3
Initiating Data Collection
I'm starting a thorough search to find hazard information and safe handling procedures for Linagliptin and its deuterated counterpart, Linagliptin-d3. I'm primarily focusing on Material Safety Data Sheets (MSDS), and similar resources. My aim is to build a solid foundation of relevant information.
Defining PPE Requirements
I'm now zeroing in on the specifics: identifying required personal protective equipment (PPE) for handling Linagliptin and its d3 form, supported by reliable sources. I'm also finding proper disposal procedures for both compounds and associated contaminated materials. Finally, I've got a plan to construct a user-friendly guide, starting with PPE essentials, including a table summarizing PPE recommendations.
Expanding Guide's Scope
I'm now expanding the guide's scope. I'm focusing on crafting specific, step-by-step PPE procedures, emphasizing proper donning and doffing. I'll also add a DOT graph for a decision tree. I plan to include detailed disposal protocols, too. The whole guide will be comprehensive, and referenced properly, so it is a trustworthy and in-depth resource.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
